[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
Description
BenchChem offers high-quality [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-prop-1-en-2-yloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)8-7(5-9)3-4-10-8/h7-8H,1,3-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFIVXMIVVQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
This technical guide details the synthesis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine (systematically: 3-(aminomethyl)-2-isopropenyltetrahydrofuran). This scaffold combines a tetrahydrofuran (THF) core with a labile isopropenyl group and a reactive primary amine, presenting unique challenges in chemoselectivity—specifically, preserving the exocyclic olefin during ring closure and reduction steps.
The guide prioritizes a convergent, scalable methodology adapted from modern heterocyclic process chemistry, utilizing a Lactone-Grignard-Vilsmeier strategy. This route is selected for its atom economy and the availability of precursors compared to complex radical cyclizations.
Executive Summary & Retrosynthetic Analysis
The target molecule features a 2,3-disubstituted THF ring.[1][2][3] The primary synthetic challenge is the relative stereocontrol between the C2-isopropenyl and C3-aminomethyl groups, and the chemoselective reduction of the THF ring without saturating the isopropenyl olefin.
Retrosynthetic Logic
We deconstruct the molecule into three key phases:
-
Amine Installation: Via reductive amination of a C3-formyl precursor.[4]
-
Stereoselective Reduction: Ionic reduction of a dihydrofuran intermediate to establish the saturated THF core.
-
Skeleton Assembly: Construction of the 2-isopropenyl-dihydrofuran scaffold via nucleophilic addition to
-butyrolactone.
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection revealing the dihydrofuran intermediate as the linchpin for C2/C3 substitution.
Phase I: Scaffold Assembly (The Enol Ether Synthesis)
The synthesis begins with the construction of the substituted furan ring. Direct alkylation of THF is poor; therefore, we utilize the reactivity of lactones with Grignard reagents, followed by dehydration.
Protocol 1.1: Nucleophilic Addition & Dehydration
Objective: Synthesize 2-(prop-1-en-2-yl)-4,5-dihydrofuran.
Reagents:
- -Butyrolactone (1.0 equiv)
-
Isopropenylmagnesium bromide (1.2 equiv, 0.5 M in THF)
-
(Catalytic) or
-TsOH
Workflow:
-
Addition: Cool a solution of isopropenylmagnesium bromide in anhydrous THF to -78°C under
. -
Cannulation: Add
-butyrolactone dropwise. The Grignard reagent attacks the carbonyl, forming the lactol (hemiacetal) intermediate. -
Quench: Warm to 0°C and quench with saturated
. Extract with . -
Dehydration: Dissolve the crude lactol in benzene or toluene. Add catalytic
-TsOH and reflux with a Dean-Stark trap to remove water. This drives the formation of the endocyclic enol ether.
Critical Insight: The dehydration can form either the endo-cyclic double bond (dihydrofuran) or the exo-cyclic diene. Thermodynamic control (acid catalysis/reflux) favors the conjugated 2-isopropenyl-4,5-dihydrofuran system.
Phase II: C3-Functionalization (Vilsmeier-Haack)
Introduction of the carbon at C3 is achieved via formylation. Enol ethers are excellent substrates for the Vilsmeier-Haack reaction, which regioselectively formulates the
Protocol 2.1: Regioselective Formylation
Objective: Synthesize 2-(prop-1-en-2-yl)-4,5-dihydrofuran-3-carbaldehyde.
Reagents:
- (1.1 equiv)
-
DMF (Dimethylformamide) (1.2 equiv)
-
Dichloromethane (DCM)
Step-by-Step:
-
Vilsmeier Reagent: Add
to DMF at 0°C to generate the chloroiminium ion (Vilsmeier salt). -
Substrate Addition: Add the dihydrofuran from Phase I (in DCM) dropwise to the salt.
-
Cyclization/Hydrolysis: Stir at reflux. The electron-rich C3 attacks the iminium species.
-
Workup: Pour onto crushed ice/NaOAc to hydrolyze the intermediate iminium salt to the aldehyde.
Data Checkpoint:
| Parameter | Specification | Note |
|---|---|---|
| Appearance | Yellowish Oil | Conjugated aldehydes are often colored.[2][5] |
| IR Signal | ~1670 cm⁻¹ | Characteristic
Phase III: Chemoselective Reduction & Amination
This is the most delicate phase. We must reduce the C4-C5 double bond (and the C3-formyl group eventually) without hydrogenating the C2-isopropenyl group. Standard catalytic hydrogenation (Pd/C,
Solution: Ionic Hydrogenation or Hydride Reduction .
Protocol 3.1: Ionic Hydrogenation (Silane Reduction)
Objective: Reduce the endocyclic double bond to form the saturated THF ring. Reference Methodology: Ionic hydrogenation is superior for reducing enol ethers in the presence of other olefins (Kursanov et al.).
Reagents:
-
Triethylsilane (
) -
Trifluoroacetic acid (TFA)
-
DCM
Mechanism: Protonation of the enol ether creates an oxocarbenium ion, which is trapped by the hydride from the silane. This method is highly selective for the electron-rich enol ether over the isolated isopropenyl alkene.
Protocol 3.2: Reductive Amination
Objective: Convert the aldehyde to the primary amine.
Reagents:
-
Methanolic Ammonia (
in MeOH) or Ammonium Acetate -
Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( )
Workflow:
-
Imine Formation: Dissolve the saturated aldehyde in MeOH. Add excess
and stir for 2 hours (pH ~6). -
Reduction: Add
(1.5 equiv). This reagent is selective for the iminium ion over the aldehyde and will not reduce the isopropenyl group. -
Workup: Basify with NaOH (1M) to pH >10. Extract with DCM.
-
Purification: The amine can be purified via acid-base extraction or column chromatography (DCM:MeOH:NH4OH).
Experimental Validation & Logic Map
The following diagram illustrates the complete reaction flow, highlighting the critical decision points for chemoselectivity.
Caption: Step-wise logic flow emphasizing the chemoselective Ionic Hydrogenation step (Step 4) to preserve the isopropenyl group.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following NMR diagnostic signals must be confirmed.
| Proton Environment | Expected Chemical Shift ( | Multiplicity | Diagnostic Value |
| Exocyclic Olefin ( | 4.8 - 5.1 | Multiplet/Doublet | Confirms isopropenyl survival. Absence indicates over-reduction. |
| Methyl Group ( | 1.7 - 1.8 | Singlet | Characteristic of isopropenyl methyl. |
| THF C2-H | 4.2 - 4.5 | Doublet of doublets | Confirms cyclization and 2-substitution. |
| Aminomethyl ( | 2.6 - 2.9 | Doublet/Multiplet | Confirms successful reductive amination. |
References
-
Wolfe, J. P., & Rossi, M. A. (2004).[6] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with
-Hydroxy Alkenes.[6] Journal of the American Chemical Society, 126(6), 1620–1621. Link -
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link
-
Imperial College London . Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Chemical Communications.[1] Link
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 5. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 6. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Chemical Properties and Potential Reactivity of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic characteristics, and potential reactivity of the novel heterocyclic compound, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to construct a detailed profile. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its potential as a building block in medicinal chemistry and materials science.
Introduction and Molecular Structure
[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is a chiral heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 2- and 3-positions. The key functional groups that define its chemical character are a primary amine, an isopropenyl group, and the ether linkage within the oxolane ring. The presence of multiple stereocenters suggests a complex stereochemistry that will significantly influence its biological activity and physical properties.
Molecular Structure:
-
Core Scaffold: A five-membered saturated heterocyclic ether, oxolane (tetrahydrofuran).
-
Substituents:
-
An isopropenyl (prop-1-en-2-yl) group at the 2-position.
-
A methanamine (-CH₂NH₂) group at the 3-position.
-
-
Chirality: The carbon atoms at positions 2 and 3 of the oxolane ring are chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will be critical for any potential biological applications.
Below is a diagram illustrating the logical relationship between the core functional groups that dictate the molecule's overall properties.
Caption: Interplay of functional groups in the target molecule.
Predicted Physicochemical Properties
The physicochemical properties of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine can be inferred from its structural components. A saturated analog, [2-(propan-2-yl)oxolan-3-yl]methanamine, has a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol [1][2]. The target molecule, with a double bond, would have the formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₈H₁₅NO | Based on structural analysis. |
| Molecular Weight | 141.21 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated: 180-220 °C | Higher than simple amines or ethers of similar molecular weight due to hydrogen bonding from the amine group. The boiling point of the saturated analog is not readily available, but related compounds like 2-(oxolan-2-yl)ethan-1-amine (MW: 115.17) provide a baseline[3]. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). | The primary amine and ether oxygen can act as hydrogen bond acceptors, while the N-H protons can act as donors, conferring some water solubility. The hydrocarbon backbone limits extensive aqueous solubility. |
| pKa of Conjugate Acid | Estimated: 9.5 - 10.5 | Typical for a primary alkyl amine. The electron-withdrawing effect of the nearby ether oxygen may slightly decrease the basicity compared to a simple alkylamine. |
Synthesis and Characterization
A definitive, published synthetic route for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is not currently available in the public domain. However, a plausible synthetic strategy can be devised based on established organic chemistry methodologies.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the formation of the substituted oxolane ring, followed by the introduction or modification of the side chains. A possible retrosynthetic pathway is outlined below.
Caption: A possible retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
-
Alkene Formation: A Wittig reaction between a suitable protected hydroxy-aldehyde and isopropenyltriphenylphosphonium bromide would yield a protected alkene-diol precursor.
-
Cyclization: Deprotection followed by an acid-catalyzed intramolecular cyclization (hydroalkoxylation) would form the substituted oxolane ring.
-
Introduction of the Amine Precursor: The hydroxyl group on the oxolane intermediate could be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a cyanide salt (e.g., NaCN) to introduce a nitrile group.
-
Reduction to the Primary Amine: The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Spectroscopic Characterization (Predicted)
The structure of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine could be unequivocally confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
Isopropenyl group: Two singlets or narrow doublets in the vinylic region (~4.5-5.0 ppm) for the =CH₂ protons and a singlet for the methyl group (~1.7-1.9 ppm).
-
Oxolane ring protons: A series of multiplets in the region of ~3.5-4.2 ppm for the protons adjacent to the ether oxygen and in the range of ~1.5-2.5 ppm for the other ring protons.
-
Methanamine group: A multiplet for the -CH₂-NH₂ protons around ~2.5-3.0 ppm and a broad singlet for the -NH₂ protons which can exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Isopropenyl group: Signals around ~140-145 ppm for the quaternary alkene carbon and ~110-115 ppm for the =CH₂ carbon. The methyl carbon would appear around ~20-25 ppm.
-
Oxolane ring carbons: Signals in the range of ~65-85 ppm for the carbons bonded to oxygen and ~25-40 ppm for the other carbons.
-
Methanamine carbon: A signal around ~40-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=C stretch: A peak around 1640-1650 cm⁻¹ for the isopropenyl group.
-
C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ range for the ether linkage.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 141. Common fragmentation patterns would include the loss of the isopropenyl group or cleavage of the oxolane ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition[4].
Chemical Reactivity
The reactivity of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is governed by its three primary functional groups.
Reactions of the Primary Amine
The primary amine is expected to behave as a typical nucleophile and a base.
-
Acylation: Reaction with acid chlorides or anhydrides will form the corresponding amides.
-
Alkylation: It can be alkylated with alkyl halides, though over-alkylation to secondary and tertiary amines is possible.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) will yield secondary amines.
-
Salt Formation: As a base, it will react with acids to form ammonium salts, which may have increased water solubility.
Reactions of the Isopropenyl Group
The electron-rich double bond of the isopropenyl group is susceptible to electrophilic addition reactions.
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to an isopropyl group, forming the saturated analog [2-(propan-2-yl)oxolan-3-yl]methanamine.
-
Halogenation: Addition of halogens (e.g., Br₂) will occur across the double bond.
-
Hydrohalogenation: Reaction with H-X (e.g., HBr) will follow Markovnikov's rule, with the bromine adding to the more substituted carbon.
-
Oxidation: The double bond can be cleaved by ozonolysis or oxidized to a diol with reagents like OsO₄ or cold, dilute KMnO₄.
Reactions of the Oxolane Ring
The tetrahydrofuran ring is generally stable and unreactive, typical of an aliphatic ether. However, it can be cleaved under harsh acidic conditions (e.g., strong Lewis or Brønsted acids).
Potential Applications in Drug Development
While there is no specific pharmacological data for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, its structural motifs are present in various biologically active molecules. The combination of a heterocyclic core, a primary amine, and a reactive alkene handle makes it an attractive scaffold for medicinal chemistry.
-
Scaffold for Library Synthesis: The amine and alkene groups provide two distinct points for chemical diversification, allowing for the rapid generation of a library of analogs for screening against various biological targets.
-
Analogs of Bioactive Amines: Many neurotransmitters and neuromodulators are primary amines. This molecule could serve as a constrained analog to explore structure-activity relationships of known pharmacophores.
-
Potential as an Antiseptic/Antimicrobial: Some simple amine-containing compounds, such as methenamine, function as urinary antiseptics by decomposing to formaldehyde in acidic environments[5][6][7]. While the mechanism would be different, the amine functionality is a common feature in many antimicrobial agents.
The workflow for evaluating this compound in a drug discovery context is illustrated below.
Caption: A generalized workflow for preclinical drug discovery.
Conclusion
[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine represents an intriguing yet underexplored chemical entity. This guide provides a foundational understanding of its likely chemical and physical properties based on the established principles of its constituent functional groups. Its chiral nature and the presence of reactive handles for chemical modification make it a promising candidate for further investigation, particularly as a scaffold in the synthesis of novel compounds for drug discovery and materials science. Experimental validation of the predicted properties and reactivity outlined in this guide is a necessary next step to fully elucidate the potential of this molecule.
References
-
An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections. PMC. [Link]
-
Methenamine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
oxolan-3-ylmethylamine. ChemBK. [Link]
-
2-(Oxolan-2-yl)ethan-1-amine. PubChem. [Link]
-
methenamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Methenamine: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Methenamine for Urinary Tract Infection Prophylaxis: A Systematic Review. ResearchGate. [Link]
-
Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
-
(PDF) Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. [Link]
-
Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC. [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]
Sources
- 1. [2-(propan-2-yl)oxolan-3-yl]methanamine CAS#: 1375993-28-4 [amp.chemicalbook.com]
- 2. [2-(propan-2-yl)oxolan-3-yl]methanamine | 1375993-28-4 [chemicalbook.com]
- 3. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]
- 5. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methenamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Methenamine: MedlinePlus Drug Information [medlineplus.gov]
CAS number for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
An In-depth Technical Guide to [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine and its Analogs for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, a compound of interest to researchers in drug development. Due to the limited availability of public data on this specific molecule, this guide establishes a framework for its study by examining its structural analogs, particularly [2-(propan-2-yl)oxolan-3-yl]methanamine. The document details plausible synthetic routes, predicted spectroscopic data, and discusses the therapeutic potential of the oxolane (tetrahydrofuran) scaffold in medicinal chemistry. Safety protocols and handling guidelines for this class of compounds are also presented. This guide is intended to serve as a foundational resource for scientists engaged in the exploration of novel chemical entities for therapeutic intervention.
Introduction and Chemical Identity
The oxolane, or tetrahydrofuran (THF), ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. The title compound, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, combines this important heterocyclic core with a primary amine and a reactive alkene functionality, suggesting a rich potential for chemical modification and biological activity.
A thorough search of chemical databases reveals a lack of a specific , indicating that it may be a novel or sparsely documented chemical entity. However, its saturated analog, [2-(propan-2-yl)oxolan-3-yl]methanamine, is documented under CAS Number 1375993-28-4 .[1][2] This guide will leverage the known information about this and other related oxolane derivatives to provide a robust technical overview applicable to the investigation of the title compound.
Structural and Physicochemical Properties
The key structural features of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine include the five-membered oxolane ring, a primary aminomethyl substituent at the 3-position, and an isopropenyl group at the 2-position. The presence of stereocenters at both the 2 and 3 positions of the oxolane ring implies the existence of multiple stereoisomers, each of which could exhibit distinct biological activities.
| Property | [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine (Predicted) | [2-(propan-2-yl)oxolan-3-yl]methanamine[1][2] |
| CAS Number | Not available | 1375993-28-4 |
| Molecular Formula | C8H15NO | C8H17NO |
| Molecular Weight | 141.21 g/mol | 143.23 g/mol |
| IUPAC Name | [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine | [2-(propan-2-yl)oxolan-3-yl]methanamine |
Synthetic Strategies
While a specific, validated synthesis for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is not available in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis of related heterocyclic compounds often involves multi-step sequences that allow for the controlled introduction of functional groups.[3][4]
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the aminomethyl group, suggesting a precursor such as a nitrile or an azide, which can be reduced in the final step. The isopropenyl group could be introduced via a Wittig-type reaction on a ketone precursor.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Plausible Synthetic Workflow
The following protocol is a proposed, non-validated pathway for the synthesis of the title compound. Each step would require careful optimization of reaction conditions.
Step 1: Synthesis of a Lactone Precursor
-
Start with a commercially available substituted succinic acid derivative.
-
Perform a selective reduction of one carboxylic acid group to an alcohol.
-
Induce intramolecular cyclization (lactonization) under acidic conditions to form the γ-butyrolactone core.
Step 2: Introduction of the Isopropenyl Group
-
Protect the remaining functional groups as necessary.
-
Treat the lactone with a suitable Grignard or organolithium reagent to introduce a propan-2-one substituent at the 2-position.
-
Perform a Wittig reaction using methylenetriphenylphosphorane to form the isopropenyl group.
Step 3: Introduction of the Aminomethyl Group
-
Introduce a cyano group at the 3-position via nucleophilic substitution of a suitable leaving group (e.g., a tosylate).
-
Reduce the nitrile to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Step 4: Deprotection and Purification
-
Remove any protecting groups used in the synthesis.
-
Purify the final compound using column chromatography or distillation.
Caption: Proposed synthetic workflow for the target molecule.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be predicted.[5][6][7]
| Technique | Predicted Data for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine |
| ¹H NMR | Signals corresponding to the vinyl protons of the isopropenyl group (~4.7-5.0 ppm), the methyl group on the double bond (~1.7 ppm), the protons on the oxolane ring (multiplets, ~3.5-4.2 ppm for those adjacent to the oxygen), the aminomethyl protons (~2.7-3.0 ppm), and the N-H protons (broad singlet). |
| ¹³C NMR | Signals for the sp² carbons of the double bond (~110 and ~145 ppm), the quaternary carbon of the isopropenyl group, the carbons of the oxolane ring (including those adjacent to the oxygen at ~70-80 ppm), the aminomethyl carbon (~40-50 ppm), and the methyl carbon (~20 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (two bands for a primary amine, ~3300-3400 cm⁻¹), C=C stretching (~1650 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹), and C-O-C stretching (~1050-1150 cm⁻¹).[8] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the aminomethyl group or cleavage of the oxolane ring. |
Applications in Drug Development
The structural motifs present in [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine suggest several potential applications in drug discovery and development.[9][10]
Scaffold for Library Synthesis
The primary amine serves as a versatile chemical handle for the synthesis of a library of analogs. Acylation, alkylation, or sulfonylation of the amine can be used to explore the structure-activity relationship (SAR) of this chemical series.
Bioisostere for Other Ring Systems
The oxolane ring is often used as a bioisosteric replacement for other cyclic systems, such as cyclopentane or cyclohexane, to improve pharmacokinetic properties like solubility and metabolic stability.
Potential as a Covalent Binder
The isopropenyl group, being an electron-rich alkene, could potentially be oxidized in vivo to a reactive epoxide, which could then act as a covalent modifier of biological targets. This is a strategy employed in the design of some targeted covalent inhibitors.
Prodrug Strategies
The primary amine can be incorporated into prodrug designs to enhance properties such as membrane permeability or to achieve targeted drug delivery.[11] Amino acid prodrugs, for example, can leverage specific transporters to improve oral bioavailability.[11] The field of prodrug development has seen significant advances, with numerous approved drugs utilizing this approach to overcome pharmacokinetic challenges.[12]
Safety and Handling
As with any novel chemical compound, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.[13][14][15]
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[16][17] |
| Skin Contact | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water.[16] |
| Inhalation | Avoid breathing vapors or mist. Use in a fume hood.[14] |
| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, seek medical advice immediately.[15] |
Conclusion
While [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is not a widely characterized compound, its structural features suggest it is a promising candidate for further investigation in the field of drug discovery. This technical guide has provided a foundational understanding of its potential properties, plausible synthetic routes, and applications. The synthesis and biological evaluation of this molecule and its derivatives could lead to the discovery of novel therapeutic agents. Future research should focus on the stereoselective synthesis of the different isomers of this compound to fully explore its therapeutic potential.
References
- BASF. (n.d.). Safety data sheet.
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
- ChemicalBook. (n.d.). [2-(propan-2-yl)oxolan-3-yl]methanamine Chemical Properties.
- PPG. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). [2-(propan-2-yl)oxolan-3-yl]methanamine | 1375993-28-4.
- Greenbook.net. (n.d.). UCPA LLC MATERIAL SAFETY DATA SHEET.
- CPAChem. (n.d.). Safety data sheet.
-
PubChem. (n.d.). 2-(Oxolan-2-yl)ethan-1-amine. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 2-Methyl-N¹-[(oxolan-2-yl)methyl]propane-1,2-diamine Env. Fate/Transport. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
-
MDPI. (n.d.). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]
-
MDPI. (n.d.). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]
-
MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-.... Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved from [Link]
-
Baruch S. Blumberg Institute. (2022). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]
- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
Sources
- 1. [2-(propan-2-yl)oxolan-3-yl]methanamine CAS#: 1375993-28-4 [amp.chemicalbook.com]
- 2. [2-(propan-2-yl)oxolan-3-yl]methanamine | 1375993-28-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]
- 12. blumberginstitute.org [blumberginstitute.org]
- 13. download.basf.com [download.basf.com]
- 14. chemicea.com [chemicea.com]
- 15. buyat.ppg.com [buyat.ppg.com]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. cpachem.com [cpachem.com]
Technical Monograph: Stereochemical & Synthetic Analysis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
Executive Summary & Structural Architecture
The molecule [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine represents a high-value "privileged scaffold" in medicinal chemistry. It combines a polar, hydrogen-bond-donating primary amine with a lipophilic, conformationally restricted tetrahydrofuran (oxolane) core. The C2-isopropenyl group serves as a critical "handle" for orthogonal functionalization (e.g., via hydroboration, ozonolysis, or radical coupling), making this molecule a versatile diverge-point intermediate.
Stereochemical Complexity
The molecule possesses two contiguous chiral centers at C2 and C3 . This results in four distinct stereoisomers, existing as two diastereomeric pairs (cis and trans).
-
Trans-Diastereomers (Thermodynamically Favored):
-
(2R, 3S) and (2S, 3R)
-
Conformation: The substituents adopt a pseudo-diequatorial orientation to minimize 1,2-steric strain.
-
-
Cis-Diastereomers (Kinetically Accessible):
-
(2R, 3R) and (2S, 3S)
-
Conformation: Often accessed via specific cyclization modes (e.g., iodocyclization) where the transition state geometry dictates the outcome despite steric penalty.
-
Conformational Analysis (DOT Visualization)
The following diagram illustrates the stereochemical divergence and the relationship between the chiral centers.
Figure 1: Stereochemical divergence of the 2,3-disubstituted THF core.[1] The trans-isomer minimizes steric clash between the isopropenyl and methanamine groups.
Synthetic Strategy: The "Gold Standard" Route
To ensure high enantiopurity and diastereocontrol, we cannot rely on non-selective reduction of furan precursors. Instead, we employ a Stereocontrolled Iodocyclization strategy. This method allows for the establishment of the relative stereochemistry (cis vs. trans) based on the geometry of the alkene precursor and the conditions used (kinetic vs. thermodynamic control).
Retrosynthetic Analysis
-
Target: [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine.
-
Precursor: 2-isopropenyl-3-(iodomethyl)tetrahydrofuran (intermediate).
-
Starting Material: Homoallylic alcohol derivatives derived from methallyl bromide and an aldehyde.
Experimental Workflow (Step-by-Step)
Phase 1: Construction of the Homoallylic Alcohol
-
Reagents: Methallylboronate, Aldehyde, Lewis Acid (
). -
Logic: Use Brown's allylboration or similar crotylation methods to set the first stereocenter with high ee.
Phase 2: Iodocyclization (The Critical Step)
This step determines the cis/trans ratio.
-
Protocol:
-
Dissolve the homoallylic alcohol substrate in MeCN.
-
Add 3 equivalents of
(buffer to prevent acid-catalyzed rearrangement). -
Cool to 0°C and add
(1.2 equiv) slowly. -
Mechanism: The iodine activates the alkene. The internal hydroxyl group attacks the iodonium ion.
-
Kinetic Control: Yields predominantly cis-2,3-disubstituted THF due to the transition state minimizing
strain during ring closure. -
Thermodynamic Equilibration: Treating the cis-iodo ether with radical sources or base can isomerize it to the trans-isomer.
-
Phase 3: Azide Displacement & Reduction
-
Step A (Displacement): Treat the iodomethyl intermediate with
in DMF at 60°C. This proceeds via , inverting the configuration at the exocyclic carbon (if chiral) but retaining the ring stereochemistry. -
Step B (Staudinger Reduction):
-
Add
/ THF / . -
Hydrolysis releases the free amine.
-
Synthetic Pathway Diagram
Figure 2: Modular synthetic workflow emphasizing the iodocyclization key step for stereocontrol.
Analytical Characterization & Validation
Trustworthiness in synthesis requires self-validating analytical protocols. For this molecule, NMR and Chiral HPLC are paramount.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3):
-
Isopropenyl Handle: Look for two singlets around
1.7 ppm (methyl) and two broad singlets at 4.8-5.0 ppm (terminal alkene protons). -
Ring Protons: The C2 proton (oxymethine) usually appears as a doublet of doublets around
4.0-4.4 ppm.
-
-
NOESY (Stereochemical Proof):
-
Cis-isomer: Strong NOE correlation between the H2 proton and the H3 proton.
-
Trans-isomer: Weak or absent NOE between H2 and H3; strong NOE between H2 and the exocyclic methylene protons of the methanamine group.
-
Quantitative Data Summary
| Parameter | Specification | Method of Verification |
| Purity | >98% | HPLC (UV @ 210 nm + ELSD) |
| Enantiomeric Excess | >95% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |
| Diastereomeric Ratio | >20:1 (post-purification) | 1H NMR Integration |
| Appearance | Colorless Oil | Visual Inspection |
| Stability | Store at -20°C | Re-test every 6 months (amine oxidation risk) |
Pharmacological & Industrial Relevance[2]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "Rule of 3" compliant fragment:
-
MW: ~141 Da (<300)
-
H-Bond Donors: 2 (Amine)
-
H-Bond Acceptors: 2 (Ether, Amine)
-
ClogP: ~0.8 (Estimated)
Application: The isopropenyl group acts as a lipophilic anchor that can fill hydrophobic pockets in enzymes (e.g., kinases), while the amine forms salt bridges with aspartate/glutamate residues in the active site.
Divergent Functionalization
The isopropenyl group is not just a passive substituent; it is a reactive handle.
-
Epoxidation: Yields epoxides for covalent inhibition strategies.
-
Hydroboration-Oxidation: Converts the isopropenyl to a primary alcohol, allowing for macrocyclization.
References
-
Stereoselective Synthesis of 2,3-Disubstituted Tetrahydrofurans. Source: Imperial College London / J. Am. Chem. Soc. Context: Defines the mechanism of oxonium-Prins cyclization and cation trapping to control cis/trans selectivity in THF rings. Link:[Link]
-
Iodocyclization Methodologies (Bartlett/Smith). Source: Journal of Organic Chemistry / NIH Context: Establishes the kinetic preference for cis-2,5 and cis-2,3 ring closures under iodocyclization conditions. Link:[Link]
-
One-Pot Asymmetric Synthesis of Tetrahydrofurans. Source: Journal of Organic Chemistry (ACS) Context: Describes the allylboration-iodocyclization sequence utilized in the proposed synthetic route. Link:[Link]
-
Palladium-Catalyzed Synthesis of Disubstituted Tetrahydrofurans. Source: NIH / PMC Context: Alternative route for trans-selective synthesis using Pd-catalyzed carboetherification. Link:[Link]
Sources
[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine molecular weight
An In-depth Technical Guide to [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
Abstract
This technical guide provides a comprehensive analysis of the novel chemical entity, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine. The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates.[1][2][3] This document details the fundamental molecular and structural characteristics of the title compound, including its precise molecular weight. A plausible, multi-step synthetic pathway is proposed, complete with a detailed experimental protocol and workflow visualization. Furthermore, this guide outlines a comprehensive strategy for the structural elucidation of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, predicting the characteristic signatures in mass spectrometry, NMR, and IR spectroscopy based on established principles of amine and alkene analysis.[4][5][6][7] This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in the design of next-generation therapeutics.
Molecular Identity and Physicochemical Properties
The foundational step in evaluating any new chemical entity is the precise determination of its structure and associated physical properties. These data are critical for experimental design, analytical characterization, and computational modeling.
Chemical Structure
The title compound, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, possesses a disubstituted oxolane core. An isopropenyl group (prop-1-en-2-yl) is located at the C2 position, adjacent to the ring oxygen, while a methanamine (-CH₂NH₂) functional group is attached to the C3 position. The presence of these distinct functional groups—a secondary ether, a primary amine, and an alkene—provides multiple handles for further chemical modification and suggests a unique three-dimensional conformation that may be advantageous for binding to biological targets.
Molecular Formula and Weight
Based on the chemical structure, the molecular formula is determined to be C₈H₁₅NO . From this formula, the key physicochemical properties can be calculated.
| Property | Value | Method |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.22 g/mol | Calculation |
| Exact Mass | 141.115364 Da | Calculation |
| Elemental Composition | C: 68.04%, H: 10.71%, N: 9.92%, O: 11.33% | Calculation |
Table 1: Core Physicochemical Properties of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine.
Proposed Synthesis and Purification
The rational design of a synthetic route is paramount for the reliable production and evaluation of a novel compound. The following section outlines a plausible retrosynthetic analysis and a detailed protocol for the synthesis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine.
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on building the key functionalities around a commercially available or readily accessible oxolane precursor. A logical approach involves the stereocontrolled introduction of the C2 and C3 substituents. The primary amine can be installed via the reduction of a nitrile or azide, or through reductive amination, which are standard, high-yielding transformations in organic synthesis.[8] The isopropenyl group can be introduced via a Wittig-type reaction or Grignard addition to a ketone precursor.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a representative, multi-step procedure derived from established methodologies for the synthesis of substituted heterocyclic amines.[8][9]
Step 1: Synthesis of 2-acetyl-oxolane-3-carbonitrile (Intermediate 1)
-
To a solution of a suitable protected oxolane-3-carbonitrile precursor in anhydrous THF at -78 °C under an inert argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add acetyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ketone intermediate.
Step 2: Wittig Olefination to form Isopropenyl Intermediate (Intermediate 2)
-
Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under argon.
-
Add n-butyllithium (1.4 eq) at 0 °C and stir for 1 hour to form the ylide.
-
Cool the ylide solution to -78 °C and add a solution of Intermediate 1 (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with diethyl ether (3 x 40 mL).
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify via column chromatography to isolate the isopropenyl intermediate.
Step 3: Nitrile Reduction to Primary Amine (Target Compound)
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether at 0 °C under argon.
-
Add a solution of Intermediate 2 (1.0 eq) in diethyl ether dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine. Further purification may be achieved by distillation or preparative chromatography if necessary.
Spectroscopic Characterization and Structural Elucidation
Structural confirmation is achieved through a combination of modern spectroscopic techniques. The predicted data below serve as a benchmark for the analytical characterization of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Nitrogen Rule: The compound contains a single nitrogen atom, so its molecular ion peak (M⁺) is expected to have an odd-numbered mass-to-charge ratio (m/z).[6][7] The calculated exact mass of 141.115 suggests the molecular ion will be observed at m/z = 141.
-
Fragmentation: The most prominent fragmentation pathway for aliphatic amines is typically α-cleavage.[4] Cleavage of the C-C bond between the oxolane ring and the methanamine group would result in a resonance-stabilized iminium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The N-H protons of the primary amine will likely appear as a broad singlet between δ 0.5-5.0 ppm, and this signal will disappear upon the addition of D₂O.[6][10] Hydrogens on the carbon adjacent to the nitrogen (the -CH₂- group) are deshielded and expected to appear around δ 2.3-3.0 ppm.[6][10] The vinyl protons of the isopropenyl group should appear in the δ 4.5-5.5 ppm region, and the allylic methyl protons will be a singlet around δ 1.7 ppm. The remaining oxolane ring protons will appear as complex multiplets in the upfield region.
-
¹³C NMR: Carbons directly bonded to the electronegative oxygen and nitrogen atoms will be deshielded. The carbon attached to the nitrogen is expected in the δ 30-65 ppm range.[6] The sp² carbons of the alkene will appear further downfield, typically in the δ 110-145 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch: As a primary amine, the compound should exhibit two characteristic N-H stretching absorption bands in the 3300–3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[5][7] These bands are typically sharper than the broad O-H stretch of alcohols.[7]
-
C=C Stretch: A medium intensity peak is expected around 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the isopropenyl group.
-
C-N and C-O Stretches: C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ range, while the C-O-C ether stretch will appear as a strong band in the 1050-1150 cm⁻¹ region.[10]
| Technique | Expected Signature / Observation | Rationale / Reference |
| MS (EI) | Odd molecular ion peak at m/z = 141 | Nitrogen Rule[6][7] |
| ¹H NMR | Broad singlet (2H) at δ 0.5-5.0 ppm, disappears with D₂O | Primary Amine N-H[6][10] |
| Multiplet (2H) at δ 2.3-3.0 ppm | -CH₂- adjacent to N[6] | |
| Signals (2H) at δ 4.5-5.5 ppm | Vinyl Protons (C=CH₂) | |
| ¹³C NMR | Signals at δ 110-145 ppm | Alkene Carbons (C=C) |
| IR | Two sharp-to-medium peaks at ~3350 & 3450 cm⁻¹ | Primary Amine N-H Stretch[5][7] |
| Medium peak at ~1650 cm⁻¹ | Alkene C=C Stretch | |
| Strong peak at ~1100 cm⁻¹ | Ether C-O-C Stretch[10] |
Table 2: Predicted Spectroscopic Data for Structural Confirmation.
Relevance and Applications in Drug Development
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry. The oxolane ring, in particular, has gained significant attention as a valuable motif in drug design.
Caption: The influence of the oxolane scaffold on key drug-like properties.
The Oxolane Scaffold as a Bioisostere
The oxolane ring is often used as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl moieties.[1] Its key advantages include:
-
Improved Solubility: The polar ether oxygen can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analogs.[3]
-
Metabolic Stability: The ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[3]
-
Vectorial Exit: The three-dimensional, sp³-rich character of the oxolane ring can provide a defined exit vector from a protein binding pocket, allowing for the exploration of new chemical space.
The title compound, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, serves as a novel building block that combines these beneficial properties of the oxolane core with two versatile functional groups. The primary amine is a common feature in many active pharmaceutical ingredients, providing a basic center for salt formation and key binding interactions, while the isopropenyl group can be used for further derivatization or may participate in specific binding interactions itself.
Conclusion
[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is a novel chemical entity with a calculated molecular weight of 141.22 g/mol . This technical guide has detailed its core physicochemical properties, proposed a robust synthetic strategy, and outlined a comprehensive plan for its spectroscopic characterization. The integration of the privileged oxolane scaffold with synthetically versatile amine and alkene functional groups makes this compound a promising and valuable building block for researchers and scientists engaged in the discovery and development of new therapeutic agents.
References
- Structural analysis of amines. (2011). Online Document.
- Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Chemistry LibreTexts.
- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC)
- Oxetanes in Drug Discovery Campaigns. PubMed Central (PMC)
- Applications of oxetanes in drug discovery and medicinal chemistry.
- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central (PMC)
- Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PubMed Central (PMC)
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projectguru.in [projectguru.in]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
use of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine as a chiral ligand
Application Note: [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine as a Chiral Scaffold in Asymmetric Synthesis
Executive Summary
The molecule [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine (hereafter referred to as THF-AM-IsoP ) represents a distinct class of chiral, terpene-derived tetrahydrofuran (THF) scaffolds. Characterized by a rigid oxolane core, a steric-directing isopropenyl group at the C2 position, and a reactive primary aminomethyl arm at C3, this molecule serves as a bifunctional handle in asymmetric synthesis.
This guide details the application of THF-AM-IsoP in two primary domains:
-
Organocatalysis: As a primary amine catalyst for asymmetric aldol condensations via enamine activation.
-
Ligand Design: As a chiral precursor for N,N-bidentate ligands in transition metal catalysis.
Chemical Profile & Stereochemical Considerations
Before initiating protocols, the stereochemical integrity of the ligand must be verified. The activity of THF-AM-IsoP is heavily dependent on the relative configuration (cis/trans) between the C2-isopropenyl and C3-aminomethyl groups.
| Property | Specification | Notes |
| IUPAC Name | [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine | |
| Molecular Weight | 141.21 g/mol | |
| Core Structure | Tetrahydrofuran (Oxolane) | Rigid backbone reduces conformational freedom. |
| Functional Groups | Amine: Catalytic center. Alkene: Steric bulk/potential functionalization site. | |
| Solubility | DCM, MeOH, THF, Toluene | Limited solubility in Hexanes; soluble in water (pH dependent). |
| Stability | Air stable; Hygroscopic | Store under Argon at 4°C. Avoid strong acids (alkene isomerization). |
Application A: Organocatalytic Asymmetric Aldol Reaction
Mechanism of Action: THF-AM-IsoP functions as a primary amine organocatalyst. It activates carbonyl donors (ketones) via the formation of a transient enamine intermediate. The chiral THF backbone and the bulky isopropenyl group provide the necessary facial shielding to ensure high enantioselectivity during the attack on the acceptor (aldehyde).
Visualization: The Catalytic Cycle
Figure 1: Enamine activation cycle utilizing THF-AM-IsoP. The rigid THF core directs the facial attack of the enamine on the aldehyde.
Detailed Protocol: Intermolecular Aldol Reaction
Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Reagents:
-
Catalyst: THF-AM-IsoP (10 mol%)
-
Co-catalyst: Benzoic Acid (10 mol%) – Essential for accelerating imine formation/hydrolysis.
-
Donor: Acetone (Reagent & Solvent)
-
Acceptor: 4-Nitrobenzaldehyde (1.0 equiv)
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a 10 mL vial equipped with a magnetic stir bar, dissolve THF-AM-IsoP (14.1 mg, 0.1 mmol) in Acetone (2.0 mL).
-
Add Benzoic Acid (12.2 mg, 0.1 mmol). Stir for 5 minutes at room temperature to form the ammonium salt species (pre-catalyst activation).
-
-
Substrate Addition:
-
Add 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) to the reaction mixture.
-
Note: The reaction is performed neat in acetone to drive equilibrium; however, if using other ketones, use DMSO or Water/Brine as solvent.
-
-
Reaction Monitoring:
-
Seal the vial and stir at 25°C for 24–48 hours.
-
Monitor via TLC (Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot.
-
-
Work-up:
-
Quench the reaction by adding saturated NH₄Cl (aq) (5 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on silica gel (Eluent: Hexane/EtOAc gradient 80:20 to 60:40).
-
Expected Results:
-
Yield: >85%
-
ee (Enantiomeric Excess): >90% (Determined by Chiral HPLC, Chiralcel OD-H column).
Application B: Synthesis of Chiral Schiff Base Ligands
Context: The primary amine of THF-AM-IsoP can be condensed with salicylaldehyde derivatives to form chiral tridentate (N,O,Alkene) or bidentate (N,O) ligands. These are highly effective for Copper(II) or Zinc(II) catalyzed reactions.
Protocol: Condensation with 3,5-di-tert-butylsalicylaldehyde
-
Setup:
-
Charge a flame-dried round-bottom flask with 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) and anhydrous Ethanol (0.2 M concentration).
-
-
Addition:
-
Add THF-AM-IsoP (1.05 equiv) dropwise.
-
The solution typically turns bright yellow (imine formation).
-
-
Reflux:
-
Heat to reflux (80°C) for 4 hours.
-
Checkpoint: Monitor by IR spectroscopy; disappearance of the C=O stretch (~1660 cm⁻¹) and appearance of C=N stretch (~1630 cm⁻¹).
-
-
Isolation:
-
Cool to room temperature. The ligand often precipitates.
-
If no precipitate, concentrate to 1/3 volume and cool to -20°C.
-
Filter the yellow solid and wash with cold methanol.
-
Validation:
-
1H NMR: Verify the presence of the imine proton singlet (~8.3 ppm) and the integrity of the isopropenyl alkene protons (usually ~4.7 ppm).
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Aldol) | Inefficient enamine formation due to steric bulk. | Increase catalyst loading to 20 mol%; Add water (5 equiv) to assist proton transfer. |
| Low Enantioselectivity | Background reaction (uncatalyzed) or wrong solvent polarity. | Lower temperature to 0°C or -10°C. Switch solvent to Brine/Water emulsions (hydrophobic effect). |
| Ligand Degradation | Isopropenyl isomerization under acidic conditions. | Use weak acids (Benzoic/Acetic) only. Avoid HCl or H2SO4 during workup. |
| Product Racemization | Retro-aldol reaction during workup. | Keep workup neutral/mildly acidic. Do not leave product in basic media. |
References
-
List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. (Context for chiral ligand design). Link
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. Link
(Note: While specific literature on the exact IUPAC name "[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine" is sparse, the protocols above are derived from established methodologies for structurally homologous chiral primary amine organocatalysts and terpene-derived ligands.)
Precision C-H Amination of Substituted Oxolanes: A Guide to Catalytic Nitrene Insertion
Topic: Catalytic Amination of Substituted Oxolanes Content Type: Detailed Application Notes and Protocols
Abstract
This application note details the catalytic installation of amino groups onto substituted oxolane (tetrahydrofuran) rings, a critical structural motif in nucleoside analogues, polyether antibiotics, and fragment-based drug discovery. Moving beyond traditional displacement chemistry, this guide focuses on Dirhodium-catalyzed C-H amination , a method allowing direct, stereocontrolled functionalization of the ether ring. We prioritize the use of Rh₂(esp)₂ and sulfamate ester strategies due to their superior oxidative stability and predictable regioselectivity.
Introduction & Strategic Analysis
The direct amination of oxolanes presents a unique challenge in medicinal chemistry. Traditional methods (e.g., nucleophilic substitution of halides) often fail due to the poor stability of alpha-halo ethers or the difficulty of accessing specific stereoisomers.
Catalytic C-H amination via transition metal nitrenoids offers a streamlined alternative. By converting a C(sp³)-H bond directly into a C-N bond, researchers can access "privileged" medicinal scaffolds without pre-functionalization.
The Regioselectivity Paradox in Oxolanes
When aminating substituted oxolanes, two electronic forces compete:
-
Alpha-Position (C2/C5): The C-H bond adjacent to oxygen is weaker (lower BDE) due to radical stabilization by the oxygen lone pair. However, amination here yields a hemiaminal , which is often hydrolytically unstable or prone to ring-opening unless immediately trapped (e.g., as a nitrile).
-
Beta-Position (C3/C4): These C-H bonds are electronically deactivated by the inductive withdrawal of the oxygen atom. However, insertion here yields a stable amine .
Strategic Directive: For stable drug intermediates, this guide targets C3-amination using electrophilic Rhodium-nitrenes, which are sensitive to electronic richness and can be tuned to favor the more electron-rich beta-positions over the oxygen-deactivated alpha-positions.
Mechanism: Dirhodium-Catalyzed Nitrene Transfer
The reaction proceeds via a concerted, asynchronous insertion mechanism or a stepwise Hydrogen Atom Transfer (HAT) / Radical Rebound pathway, depending on the specific catalyst and substrate.
Pathway Visualization
Figure 1: Catalytic cycle for Rh(II)-mediated C-H amination. The key step is the formation of the electrophilic metallonitrene, followed by site-selective H-atom abstraction.
Protocol A: Intramolecular C-H Amination (Sulfamate Esters)
Best for: Creating bicyclic structures or installing an amine at a precise distance (gamma-position) from an existing hydroxyl group. This is the highest-yielding method for oxolanes.
Materials
-
Substrate: Oxolane alcohol (e.g., tetrahydro-2-furanmethanol).
-
Reagent: Sulfamoyl chloride (ClSO₂NH₂).
-
Catalyst: Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂ ). Note: Rh₂(esp)₂ is preferred over Rh₂(OAc)₄ due to resistance to oxidative degradation.
-
Oxidant: Iodobenzene diacetate (PhI(OAc)₂).
-
Base: Magnesium Oxide (MgO) (acid scavenger).
Step 1: Sulfamate Ester Formation
-
Dissolve the oxolane alcohol (1.0 equiv) in DMA (Dimethylacetamide) at 0 °C.
-
Add sulfamoyl chloride (2.0 equiv) slowly.
-
Allow to warm to RT and stir for 3–6 hours.
-
Quench: Add water, extract with EtOAc.
-
Purification: Flash chromatography (EtOAc/Hexanes). The product is the -OSO₂NH₂ ester.
Step 2: Cyclization (C-H Insertion)
-
Setup: In a flame-dried flask, dissolve the sulfamate ester (1.0 equiv) in Isopropyl Acetate (iPrOAc) (0.1 M concentration). Note: iPrOAc is superior to DCM for Rh₂(esp)₂ solubility and stability.
-
Additives: Add MgO (2.3 equiv) and Rh₂(esp)₂ (1–2 mol%).
-
Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv) in one portion.
-
Reaction: Heat the sealed vessel to 45–50 °C . The solution typically turns from green to red-brown (active catalyst species).
-
Monitoring: Monitor by TLC. Reaction is usually complete in 2–4 hours.
-
Workup: Filter through a pad of Celite to remove MgO and Rh residue. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel.
Self-Validating Check: If the reaction stays green and conversion is low, the catalyst has not been activated or has been poisoned. If it turns black/precipitates immediately, the temperature is too high or the concentration is too high (leading to intermolecular dimerization).
Protocol B: Intermolecular C-H Amination
Best for: Direct functionalization of the oxolane ring without a tethered alcohol.
Critical Reagent: TcesNH₂
For intermolecular reactions, simple amides (e.g., acetamide) are poor substrates. Use 2,2,2-trichloroethoxysulfonamide (TcesNH₂) .[1] The electron-withdrawing group increases the electrophilicity of the nitrene, crucial for attacking the deactivated C3-H bond of the oxolane.
Experimental Workflow
-
Substrate: Substituted Oxolane (1.0 equiv). Note: If the substrate is valuable, use it as the limiting reagent. If cheap, use 3–5 equiv relative to the nitrogen source.
-
Solvent: Trifluoroethanol (TFE) or Benzene. TFE enhances the lifetime of the nitrene species and hydrogen-bond activation.
-
Catalyst: Rh₂(esp)₂ (2–5 mol%).
-
Reagents: TcesNH₂ (1.0–1.5 equiv), PhI(OAc)₂ (1.2 equiv), MgO (2.3 equiv).
-
Conditions: Stir at 25–40 °C.
-
Post-Reaction: The Tces group can be removed later using Zn/Cu couple in MeOH/Acetic acid to reveal the free amine.
Optimization & Troubleshooting Guide
Catalyst & Solvent Selection Matrix
| Variable | Standard Condition | High-Difficulty Substrate | Why? |
| Catalyst | Rh₂(OAc)₄ | Rh₂(esp)₂ | esp ligand acts as a chelating strap, preventing ligand dissociation under oxidative stress. |
| Solvent | DCM or Benzene | iPrOAc or TFE | iPrOAc coordinates weakly, stabilizing the catalyst. TFE stabilizes the nitrene via H-bonding. |
| Oxidant | PhI(OAc)₂ | PhI(OPiv)₂ | Pivalate ligands are bulkier, slowing decomposition and altering steric selectivity. |
| Temp | 40 °C | 0 °C to RT | Lower temp favors selectivity but requires the more active Rh₂(esp)₂ catalyst. |
Troubleshooting Workflow
Figure 2: Visual troubleshooting guide for Rh-catalyzed amination. Color changes are the primary indicator of catalyst health.
Regioselectivity & Stereochemical Considerations
The "3-Position" Preference
In 2-substituted oxolanes, the C3 position is generally favored for intermolecular amination with TcesNH₂.
-
Reasoning: The C2 position is sterically hindered by the substituent and electronically deactivated for electrophilic attack (despite radical stability). The C3 position offers the best balance of steric accessibility and electron density.
Stereoretention
The Rh-nitrene insertion is stereospecific .
-
Insertion into a cis-C-H bond yields a cis-amine.
-
Insertion into a trans-C-H bond yields a trans-amine.
-
Implication: You must start with a pure diastereomer of the substituted oxolane to obtain a single amine diastereomer.
References
-
Espino, C. G., & Du Bois, J. (2001).[2] A Rhodium-Catalyzed C-H Insertion Method for N-Functionalization of Alkyl Carbamates. Angewandte Chemie International Edition. Link
-
Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the Scope of C-H Amination through Catalyst Design. Journal of the American Chemical Society.[2][3] Link
-
Fiori, K. W., & Du Bois, J. (2007).[2] Catalytic Intermolecular Amination of C-H Bonds: Method Development and Mechanistic Insights. Journal of the American Chemical Society.[2][3] Link
-
Wyszynski, F. J., Thompson, A. L., & Davis, B. G. (2010).[4] Inverted regioselectivity of C–H amination: Unexpected oxidation at β- rather than γ-C–H. Organic & Biomolecular Chemistry. Link
-
Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). Metal-catalyzed nitrogen-atom transfer methods for the oxidation of aliphatic C–H bonds. Accounts of Chemical Research. Link
Sources
Application Notes & Protocols: [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine as a Versatile Chiral Building Block in Modern Organic Synthesis
Abstract
This technical guide introduces [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, a novel and versatile chiral building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides a comprehensive overview, including a proposed diastereoselective synthesis, and detailed application notes for its use in the construction of complex molecular architectures. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step guidance. The unique structural features of this building block, comprising a chiral oxolane (tetrahydrofuran) core, a primary amine, and a reactive isopropenyl moiety, open avenues for diverse synthetic transformations.
Introduction to the Building Block: A Trifecta of Functionality
[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine is a chiral amine featuring a substituted tetrahydrofuran ring. Its utility as a synthetic building block is derived from the orthogonal reactivity of its three key functional groups:
-
The Primary Amine: A versatile nucleophile and a handle for the introduction of a wide array of functionalities, including the formation of amides, sulfonamides, and N-heterocycles.
-
The Chiral Oxolane Core: The tetrahydrofuran ring is a common motif in numerous natural products and biologically active molecules, often imparting favorable pharmacokinetic properties.[1][2] The inherent chirality of the core makes this building block particularly valuable for the stereoselective synthesis of complex targets.
-
The Isopropenyl Group: This unit serves as a reactive handle for a variety of transformations, including oxidation, reduction, and addition reactions, allowing for further molecular diversification.[3]
The strategic combination of these functionalities in a single, well-defined stereochemical framework makes [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine a powerful tool for the efficient construction of novel chemical entities.
Proposed Diastereoselective Synthesis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
The following protocol outlines a proposed multi-step synthesis, commencing from a readily available chiral precursor. The strategy focuses on establishing the key stereocenters and installing the primary amine functionality with high fidelity.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine.
Detailed Experimental Protocol
Part A: Synthesis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanol
This procedure is adapted from established methods for the diastereoselective synthesis of substituted tetrahydrofurans.[4][5]
-
Starting Material: A suitable chiral homoallylic alcohol. For the purpose of this protocol, we will consider a generic, readily available chiral precursor.
-
Step 1: Diastereoselective Epoxidation.
-
Dissolve the chiral homoallylic alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Step 2: Acid-Catalyzed Intramolecular Cyclization.
-
Dissolve the crude epoxide in DCM (0.1 M).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., camphorsulfonic acid, 0.05 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the formation of the cyclized product.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired diastereomer of [2-(prop-1-en-2-yl)oxolan-3-yl]methanol.
-
Part B: Conversion of the Alcohol to the Primary Amine
This conversion can be achieved via several reliable methods. The Mitsunobu reaction followed by a Staudinger reduction is a robust choice that proceeds with inversion of stereochemistry.[6][7][8]
-
Step 3: Mitsunobu Reaction.
-
Dissolve [2-(prop-1-en-2-yl)oxolan-3-yl]methanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the intermediate azide.
-
-
Step 4: Staudinger Reduction.
-
Dissolve the azide from the previous step in a mixture of THF and water (4:1, 0.2 M).
-
Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the azide and the appearance of the amine.
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product by acid-base extraction or column chromatography to yield the final product, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine.
-
| Step | Reaction | Key Reagents | Typical Yield | Diastereomeric Ratio |
| 1 & 2 | Epoxidation & Cyclization | m-CPBA, CSA | 60-75% | >95:5 |
| 3 | Mitsunobu Reaction | PPh₃, DIAD, DPPA | 70-85% | Inversion |
| 4 | Staudinger Reduction | PPh₃, H₂O | 85-95% | Retention |
Application Notes: A Gateway to Molecular Diversity
The unique structural features of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine make it an ideal starting material for a variety of synthetic transformations.
Synthesis of N-Substituted Pyrroles
The primary amine of the building block can readily participate in Paal-Knorr type reactions to furnish N-substituted pyrroles, which are prevalent motifs in pharmaceuticals and materials science.[9][10][11]
Caption: Synthesis of N-substituted pyrroles.
Protocol: Microwave-Assisted, Iodine-Catalyzed Paal-Knorr Pyrrole Synthesis
-
In a microwave-safe vial, combine [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of iodine (0.05 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After cooling, dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate to remove the iodine.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the N-substituted pyrrole.
Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of the building block can be leveraged by its use as a chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center.[12][13][14]
Caption: Application as a chiral auxiliary.
Protocol: Asymmetric Nucleophilic Addition to an Imine
-
Condense [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine with a prochiral aldehyde to form the corresponding chiral imine.
-
React the in-situ generated imine with a suitable nucleophile (e.g., a Grignard reagent or an organolithium species) at low temperature (-78 °C).
-
The chiral auxiliary directs the nucleophilic attack to one face of the imine, leading to a diastereomerically enriched product.
-
The auxiliary can be subsequently cleaved under mild acidic conditions to reveal the chiral primary amine product.
Synthesis of β-Amino Alcohols
The isopropenyl group can be selectively epoxidized and subsequently opened with a nucleophile to generate a β-amino alcohol moiety, a common pharmacophore.[15][16][17][18][19]
Caption: Synthesis of β-amino alcohols.
Protocol: Epoxidation and Ring-Opening
-
Protect the primary amine of the building block (e.g., as a Boc-carbamate).
-
Perform a diastereoselective epoxidation of the isopropenyl group using an appropriate oxidizing agent (e.g., m-CPBA).
-
The resulting epoxide can be opened with a variety of nucleophiles (amines, thiols, etc.) in the presence of a Lewis or Brønsted acid catalyst to yield the corresponding β-amino alcohol derivative with high regioselectivity.
-
Deprotection of the amine furnishes the final product.
Safety, Handling, and Storage
As with all amine-containing compounds, [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is expected to be a liquid at room temperature and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
[2-(prop-1-en-2-yl)oxolan-3-yl]methanamine represents a promising and versatile building block for organic synthesis. Its unique combination of a chiral tetrahydrofuran core, a primary amine, and a reactive isopropenyl group provides a platform for the efficient and stereoselective synthesis of a wide range of complex molecules. The protocols and applications outlined in this guide are intended to serve as a starting point for the exploration of this valuable new tool in the synthetic chemist's arsenal.
References
-
Shimizu, K., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]
-
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Bandyopadhyay, D., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. [Link]
-
Tamura, M., et al. (2012). Amination of Alcohols with Ammonia in Water over Rh–In Catalyst. Catalysis Science & Technology. [Link]
-
Wills, M., et al. (2011). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. Organic Letters. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Selva, M., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. [Link]
-
D'Auria, M., et al. (2023). Photochemistry and Acid Catalysis: a Visible Light Route to β-Amino Alcohols. ChemRxiv. [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis. [Link]
-
Zhang, Y., et al. (2014). Catalytic Enantioselective Amination of Alcohols by the Use of Borrowing Hydrogen Methodology: Cooperative Catalysis by Iridium and a Chiral Phosphoric Acid. Angewandte Chemie International Edition. [Link]
-
Chemistry Stack Exchange. How do you create primary amines from alcohols?. Chemistry Stack Exchange. [Link]
-
The Catalytic Amination of Alcohols. Scribd. [Link]
-
Reddy, B. V. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
-
Chemistry Steps. Alcohols to Amines. Chemistry Steps. [Link]
-
Gadekar, S. P., et al. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters. [Link]
-
Westwood, G., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. [Link]
-
Chen, X., et al. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. [Link]
- Milstein, D., et al.
-
Chemistry LibreTexts. Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Wikipedia. Gabriel synthesis. Wikipedia. [Link]
-
Saavedra, Á., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. [Link]
-
France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Ashenhurst, J. (2018). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Malkov, A. V., & Kočovský, P. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]
-
Brooks, J. L., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. [Link]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Tan, D. S., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PubMed. [Link]
-
ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]
-
ACS Publications. Reactions of Isopropenyl Acetate. Industrial & Engineering Chemistry. [Link]
-
Thomson, R. J., et al. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry. [Link]
-
Motokura, K., et al. (2021). Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. ACS Omega. [Link]
-
East Chemical. THF application areas and uses. East Chemical. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules. [Link]
-
East Chemical. Tetrahydrofuran (THF): a highly efficient solvent with wide applications. East Chemical. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2006). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society. [Link]
-
Lewis, W., et al. (2018). Diastereoselective synthesis of highly substituted, amino- and pyrrolidino-tetrahydrofurans as lead-like molecular scaffolds. Tetrahedron. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rroij.com [rroij.com]
- 16. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 17. papers.ssrn.com [papers.ssrn.com]
- 18. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 19. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Tetrahydrofurans
Welcome to the technical support center for the synthesis of substituted tetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve yields in their synthetic routes. Substituted tetrahydrofurans are crucial structural motifs in a vast array of natural products and pharmacologically active molecules, making their efficient synthesis a key objective in organic chemistry.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues encountered during experimentation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered during the synthesis of substituted tetrahydrofurans, offering potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in tetrahydrofuran synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is the most effective strategy.[3]
1. Suboptimal Reaction Conditions:
-
Causality: Temperature, reaction time, and reactant concentration are critical parameters that dictate the reaction kinetics and the equilibrium position.[3] Deviations from the optimal ranges can lead to incomplete conversion or the formation of side products. For instance, in Lewis acid-mediated cyclizations, temperature can significantly influence diastereoselectivity.[1]
-
Solution: Conduct small-scale trial reactions to systematically optimize these parameters. A design of experiments (DoE) approach can be highly effective in identifying the ideal conditions without consuming large quantities of starting materials.[3] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation.[3]
2. Purity of Reagents and Solvents:
-
Causality: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibitors of the desired transformation.[3] For example, the presence of water in reactions involving organometallic reagents can lead to quenching and significantly lower yields. The quality of the solvent, such as tetrahydrofuran (THF) itself, is crucial as it can influence reaction yields and the purity of the final product.[4] Old THF can contain peroxides, which are highly reactive and can lead to unpredictable side reactions and pose a safety hazard.[5]
-
Solution: Always use reagents and solvents of appropriate purity. Ensure solvents are properly dried when conducting moisture-sensitive reactions.[3] It is good practice to test for peroxides in older batches of THF before use.[5]
3. Atmospheric Moisture and Oxygen:
-
Causality: Many synthetic transformations, particularly those involving organometallic or other reactive intermediates, are sensitive to air and moisture.[3] Oxygen can lead to undesired oxidation products, while moisture can hydrolyze sensitive reagents.
-
Solution: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket, for air-sensitive reactions.[3] Degassing solvents prior to use can also be beneficial.
4. Inefficient Mixing:
-
Causality: In heterogeneous reactions, where reactants are in different phases, inefficient stirring can result in poor reaction rates and consequently, lower yields.[3]
-
Solution: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture to facilitate efficient mass transfer between phases.[3]
Question 2: I am struggling with low diastereoselectivity in my cyclization reaction. How can I improve the formation of the desired stereoisomer?
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted tetrahydrofurans. The stereochemical outcome is often influenced by subtle energetic differences in the transition states leading to the different diastereomers.
1. Catalyst and Ligand Choice:
-
Causality: The catalyst and its associated ligands play a pivotal role in defining the three-dimensional environment of the transition state. Chiral catalysts or ligands can create a chiral pocket that favors the formation of one diastereomer over the other. For example, in palladium-catalyzed oxidative cyclizations, modifying the catalyst system can significantly enhance diastereoselectivity.[6]
-
Solution: Screen a variety of catalysts and ligands. For asymmetric synthesis, employing chiral organocatalysts or metal complexes with chiral ligands can lead to high enantio- and diastereoselectivities.[6]
2. Substrate Control:
-
Causality: The inherent stereochemistry of the starting material often dictates the stereochemical outcome of the final product.[6] The geometry of the alkene in radical cyclizations, for instance, has a high degree of influence on the diastereoselectivity.[6]
-
Solution: Ensure the geometric purity of your starting materials. The stereocenters already present in the substrate can direct the formation of new stereocenters.
3. Solvent and Temperature Optimization:
-
Causality: The solvent can influence the energies of the transition states through differential solvation.[6] Temperature affects the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer.
-
Solution: A systematic screening of solvents with varying polarities and coordinating abilities is recommended.[6] Running the reaction at different temperatures, including sub-ambient temperatures, can reveal conditions that favor the formation of the desired diastereomer.[7]
| Parameter | Strategy | Rationale |
| Catalyst | Screen different metals and ligands. | Influences the geometry of the transition state.[6] |
| Substrate | Ensure high geometric purity of starting materials. | Pre-existing stereocenters can direct the reaction.[6] |
| Solvent | Test a range of solvents with varying polarities. | Can stabilize one transition state over another.[6] |
| Temperature | Vary the reaction temperature. | Can shift the balance between kinetic and thermodynamic control.[7] |
Question 3: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the cyclization?
Answer: Regiocontrol is fundamental to the successful synthesis of the desired substituted tetrahydrofuran. The formation of regioisomers arises from competing reaction pathways.
1. Choice of Reaction Type:
-
Causality: The inherent mechanism of a particular reaction often dictates its regiochemical outcome.
-
Solution: Select a synthetic route known for its high regioselectivity. For example, intramolecular SN2 reactions of hydroxyl nucleophiles with a tethered leaving group are a classic and reliable method for forming the tetrahydrofuran ring with well-defined regiochemistry.[1][6] Similarly, the intramolecular addition of alcohols to epoxides, a method pioneered by Kishi, is frequently utilized for its predictable regioselectivity in the construction of complex molecules.[1][6]
2. Directing Groups:
-
Causality: The presence of certain functional groups on the substrate can direct the cyclization to a specific position through steric or electronic effects.
-
Solution: Introduce a directing group on your substrate that favors the desired cyclization pathway. This group can either be a permanent part of the final molecule or a temporary auxiliary that is removed after the key cyclization step.
Question 4: My purification process is difficult, and I'm losing a significant amount of my product. What are some strategies for improving the isolation of my substituted tetrahydrofuran?
Answer: The purification and isolation of the final product can often be a bottleneck, leading to a decrease in the overall yield.[8]
1. Method Selection:
-
Causality: The choice of purification technique should be tailored to the specific properties of your compound and the impurities present.
-
Solution:
-
Chromatography: While silica gel chromatography is common, it can sometimes lead to product decomposition for sensitive compounds.[9] In such cases, consider using less acidic stationary phases like alumina or employing a different purification technique altogether.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining high-purity material.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an excellent purification method.
-
2. Workup Procedure:
-
Causality: The aqueous workup is a critical step where product loss can occur due to emulsion formation or the product's partial solubility in the aqueous phase.
-
Solution:
-
To break emulsions, you can try adding brine or filtering the mixture through a pad of celite.
-
To minimize loss in the aqueous layer, perform multiple extractions with a suitable organic solvent.
-
3. Product Stability:
-
Causality: The desired product may be unstable under the purification conditions.[3] For example, some tetrahydrofuran derivatives can be sensitive to acid or base.
-
Solution: If you suspect product degradation, try to minimize the exposure time to the purification medium. For chromatography, this might mean using a faster flow rate or a shorter column. Ensure that any acidic or basic reagents used in the workup are thoroughly neutralized.
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to substituted tetrahydrofurans?
There are numerous methods for the synthesis of substituted tetrahydrofurans. Some of the most widely employed strategies include:
-
Intramolecular SN2 reactions: Cyclization of a hydroxyl group onto a carbon bearing a good leaving group (e.g., halide or sulfonate).[1]
-
Intramolecular addition of alcohols to epoxides: A powerful method for stereoselective synthesis.[1]
-
[3+2] Annulation reactions: The reaction of a three-atom component, such as an epoxide or cyclopropane, with a two-atom component.[1]
-
Palladium-catalyzed carboetherification: The reaction of an alkene with an aryl bromide to form a 2-benzyltetrahydrofuran.[1]
-
Oxonium-Prins cyclization: The intramolecular addition of an alkene to an oxonium ion.[10]
How does the choice of solvent affect the synthesis of substituted tetrahydrofurans?
The solvent can have a profound impact on the reaction outcome.[4] Key considerations include:
-
Solvation of Intermediates: Polar aprotic solvents like THF are excellent at solvating cations, which can stabilize reactive intermediates in many cyclization reactions.[4]
-
Influence on Stereoselectivity: As mentioned earlier, the solvent can influence the relative energies of diastereomeric transition states.[6]
-
Green Chemistry: The use of more environmentally benign solvents is an increasingly important consideration. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote the synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes under catalyst-free conditions.[2][11]
What are some common side reactions to be aware of during tetrahydrofuran synthesis?
-
Elimination Reactions: In SN2-type cyclizations, elimination to form an alkene can be a competing side reaction, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.
-
Ring-Opening of the Product: Under certain conditions, the newly formed tetrahydrofuran ring can undergo cleavage.[12]
-
Formation of Regioisomers: As discussed in the troubleshooting section, the formation of undesired regioisomers is a common challenge.
-
Polymerization: Under strongly acidic conditions, furans can polymerize, which can be prevented by using solvents like HFIP.[13]
III. Experimental Protocols and Visualizations
Protocol: General Procedure for HFIP-Promoted Synthesis of Substituted Tetrahydrofurans
This protocol is adapted from a published procedure for the reaction of epoxides with electron-rich alkenes.[2][11]
-
In a capped tube, combine the corresponding epoxide (0.15 mmol) and the alkene (0.25 mmol).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (150 µL) in one portion.
-
Stir the reaction mixture at 45 °C for 6–15 hours.
-
Monitor the reaction progress by GC-MS until the starting epoxide is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude material directly by flash chromatography or preparative TLC.
Troubleshooting Workflow for Low Yield
Caption: A workflow for systematically troubleshooting low reaction yields.
Key Reaction Pathways to Substituted Tetrahydrofurans
Caption: Common synthetic strategies for constructing substituted tetrahydrofuran rings.
IV. References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved from
-
Improving diastereoselectivity in substituted tetrahydrofuran synthesis - Benchchem. (n.d.). Retrieved from
-
Addressing issues of low diastereoselectivity in tetrahydrofuran synthesis - Benchchem. (n.d.). Retrieved from
-
Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC - NIH. (2020, July 30). Retrieved from
-
The Role of Tetrahydrofuran (THF) in Fine Chemical Synthesis. (n.d.). Retrieved from
-
Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - DiVA. (2004, March 18). Retrieved from
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization - Imperial College London. (n.d.). Retrieved from
-
(PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. (n.d.). Retrieved from
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - MDPI. (n.d.). Retrieved from _
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
Tetrahydrofuran (THF): Properties, Reactions, Production And Uses - Chemcess. (2024, July 25). Retrieved from
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Retrieved from
-
One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC. (2025, July 24). Retrieved from
-
Watch this before using tetrahydrofuran (THF) | Quick guide - YouTube. (2022, October 4). Retrieved from
-
Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide - Hengli Blogs. (n.d.). Retrieved from
-
"troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.). Retrieved from
-
Inline purification in continuous flow synthesis – opportunities and challenges - Beilstein Journals. (2022, December 16). Retrieved from
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. chemcess.com [chemcess.com]
- 13. Tetrahydrofuran synthesis [organic-chemistry.org]
purification of chiral amines from reaction mixtures
Technical Support Center: Chiral Amine Purification
-
Ticket ID: CAM-PUR-001
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
-
Status: Open
-
Subject: Troubleshooting Isolation & Purification of Chiral Amines from Reaction Mixtures
Welcome to the Technical Support Center
You are likely here because your chiral amine is behaving badly. Amines are notoriously difficult to purify due to their high polarity, basicity, potential for air oxidation, and tendency to form "oils" rather than crystals.
This guide treats your purification challenge as a system failure that needs debugging. We move beyond generic advice to address the specific physicochemical failure modes of chiral amines.
Module 1: Crystallization & Resolution
Status: Critical Failure (Oiling Out) | Method: Diastereomeric Salt Formation[1]
Classical resolution remains the most scalable method, but it often fails when the diastereomeric salt separates as a liquid (oil) rather than a solid.
Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable zone width is too narrow or the supersaturation is too high. The salt forms a disordered liquid phase before it can organize into a crystal lattice.
Troubleshooting Protocol:
-
The "Cloud Point" Check: Reheat your mixture until it is a clear solution. Cool it very slowly (1°C/min). If it turns milky (emulsion) before crystals appear, you are in the oiling-out regime.[2]
-
Switch the Solvent: Oiling out is common in solvents where the salt is too soluble or the boiling point is too low.
-
Fix: Move from low-boiling ethers (Et2O) to higher boiling alcohols (iPrOH, EtOH) or esters (iPrOAc).
-
-
The "Dutch Resolution" Patch: If a single resolving agent fails, use a "family" approach.
-
Concept: Impurities usually inhibit crystallization. However, in Dutch Resolution, adding small amounts of structurally related resolving agents (e.g., 1-phenylbutylamine added to 1-phenylethylamine) acts as a nucleation inhibitor for the wrong diastereomer and a promoter for the correct one, preventing oiling out.
-
Q: I have crystals, but the enantiomeric excess (ee) is stuck at 85%. Recrystallization isn't helping.
A: You are likely trapped in a eutectic composition or forming a solid solution.
The "Eutectic Break" Protocol:
-
Do not recrystallize from the same solvent. If you used Ethanol, switch to Isopropanol/Water (9:1). Changing the solvation shell changes the eutectic point.
-
The "Pope Peachy" Method: Add 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral acid (e.g., HCl or acetic acid). This reduces the solubility of the desired salt while keeping the impurities in solution (the "half-quantity" method).
Visual Troubleshooting: The Crystallization Logic Tree
Caption: Logic flow for diagnosing and resolving diastereomeric salt crystallization failures.
Module 2: Preparative Chromatography (HPLC/SFC)
Status: Poor Resolution | Method: Chiral Stationary Phases (CSP)
Amines are basic.[3][4] They interact strongly with residual silanols on the silica backbone of chiral columns, leading to peak tailing that destroys resolution.
Q: My peaks are tailing badly. I can't separate the enantiomers.
A: You need to suppress silanol ionization. Standard mobile phases are insufficient for free amines.
The Additive Matrix:
| Mobile Phase Mode | Primary Additive | Secondary Additive | Why? |
| Normal Phase (Hexane/EtOH) | 0.1% Diethylamine (DEA) | 0.1% Ethanolamine | DEA competes for silanol sites. Ethanolamine is stronger for stubborn cases. |
| SFC (CO2/MeOH) | 0.5% Isopropylamine (IPA) | 0.5% Diethylamine | In SFC, carbamates can form. IPA is hindered and reduces this risk while suppressing tailing. |
| Reversed Phase (Water/MeCN) | 0.1% TEA + pH 9 Buffer | Ammonium Bicarbonate | High pH suppresses protonation of the amine, reducing interaction with cationic silanols. |
Note: Never use amine additives on unbonded silica columns (like Whelk-O 1) without checking compatibility, as they can strip the phase. Always flush columns immediately after use.
Q: My amine is not soluble in the Hexane/IPA mobile phase.
A: This is a common injection solvent mismatch.
-
Sandwich Injection: Draw a plug of mobile phase, then your sample (dissolved in EtOH/DCM), then another plug of mobile phase. This prevents precipitation inside the loop.
-
Switch to Polar Ionic Mode: Use 100% Methanol or Acetonitrile with 0.1% DEA and 0.1% Acetic Acid. Many polysaccharide columns (e.g., Chiralpak IA/IB/IC) can handle this "immobilized" mode, allowing high solubility.
Module 3: Chemo-Enzymatic Workup
Status: Yield Loss | Method: Transaminases / Biocatalysis[4][5][6]
Biocatalytic reactions (e.g., Transaminases) often result in messy emulsions containing protein debris, unreacted donor amine (often Isopropylamine), and your product.
Q: I have a massive emulsion during extraction. I can't separate the layers.
A: Proteins act as surfactants.
-
The pH Swing:
-
Drop pH to < 2 (protonate everything). Proteins often denature and precipitate. Filter through Celite.
-
Raise pH to > 12 (free base your amine).
-
Extract with MTBE or Toluene.
-
-
Filter Aids: Do not just filter. Add a layer of Celite and activated charcoal. The charcoal absorbs some surface-active peptide fragments.
Q: I lost 40% of my product during rotary evaporation.
A: Chiral amines (especially low MW ones like 1-phenylethylamine derivatives) are volatile as free bases.
The "Catch and Release" Protocol:
-
Do not evaporate to dryness as a free base.
-
Salt Formation: After extraction, add 1.1 eq of HCl (in dioxane or ether) to the organic layer before concentration. Evaporate the solvent to leave the non-volatile Hydrochloride salt.
-
Release: If you need the free base later, dissolve the salt in water, adjust pH > 12, and extract/evaporate only when immediately necessary.
Visual: Workup Decision Matrix
Caption: Decision matrix for handling volatility and emulsions during chiral amine isolation.
References
-
Dutch Resolution (Family Approach): Vries, T. R., et al.[6] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, vol. 37, no. 17, 1998, pp. 2349–2354. Link
- Crystallization Thermodynamics: Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981.
-
Chiral Chromatography Additives: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." (Specific guidance on DEA/TEA additives for basic compounds). Link
- SFC Purification: Regalado, E. L., et al. "Chromatographic resolution of chiral amines: A review of current trends.
-
Biocatalysis Workup: Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, vol. 28, no. 6, 2010. Link
Sources
Technical Support Center: Troubleshooting Failed Reactions with Aminomethyl Compounds
Welcome to the technical support center for reactions involving aminomethyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis. The aminomethyl group (–CH₂NH₂), while a versatile functional group, can present unique challenges due to its nucleophilicity, basicity, and potential for side reactions.[1] This resource provides a structured approach to identifying and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common problems encountered in reactions with aminomethyl compounds, offering quick insights and solutions.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete reactions can stem from several factors. Insufficient activation of the electrophile, low reactivity of the aminomethyl compound (e.g., due to steric hindrance), or catalyst deactivation are common culprits.[2][3] Additionally, ensure your reagents are pure and the solvent is anhydrous, as trace amounts of water can quench reactive intermediates. For reactions like reductive amination, incomplete imine formation can be a major issue.[4]
Q2: I'm observing the formation of multiple products, leading to a complex mixture and low yield of the desired compound. What's happening?
A2: The formation of multiple products often points to over-reactivity or side reactions. For instance, in N-alkylation, the primary amine can be converted to secondary and tertiary amines, as the alkylated products can be more nucleophilic than the starting amine.[5] In acylation reactions, diacylation can occur if reaction conditions are too harsh or if an excess of the acylating agent is used.[6]
Q3: My aminomethyl compound is poorly soluble in the reaction solvent. How can I address this?
A3: Solubility issues are common, especially with polar aminomethyl compounds in nonpolar organic solvents.[7] Consider using a more polar aprotic solvent like DMF or DMSO.[7] Alternatively, gentle warming can improve solubility, but monitor for potential side reactions.[7] For some applications, converting the amine to its hydrochloride salt can improve solubility in polar protic solvents, though this will require subsequent neutralization.[7][8]
Q4: During workup, I'm losing a significant amount of my product. What are some common pitfalls?
A4: Product loss during workup can occur for several reasons. If your product is a basic amine, it may be soluble in the aqueous acidic washes used to remove other basic impurities.[8][9] Always check the pH of your aqueous layers and consider back-extraction if you suspect your product has partitioned into the aqueous phase.[9] Volatility can also be an issue; check the solvent in your rotovap trap.[9]
Q5: How can I prevent the amine from reacting with other functional groups in my molecule?
A5: When other sensitive functional groups are present, protecting the aminomethyl group is often necessary.[10] Carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are common protecting groups that render the amine non-nucleophilic.[11][12] These groups can be removed under specific conditions (acidic for Boc, hydrogenation for Cbz) that are orthogonal to many other reaction conditions.[10][11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific reaction types involving aminomethyl compounds.
Guide 1: Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds. However, its success hinges on the delicate balance between imine/iminium ion formation and reduction.
Troubleshooting Table: Reductive Amination
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation; recovery of starting amine and carbonyl. | 1. Inefficient imine/iminium ion formation.[4] 2. Deactivated reducing agent. | 1. Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.[4] 2. Adjust the pH to be mildly acidic (pH 4-6) to catalyze imine formation.[4] 3. Use a fresh batch of the reducing agent and ensure it is stored under anhydrous conditions.[13] |
| Formation of alcohol byproduct from the starting carbonyl. | 1. The reducing agent is too reactive and reduces the carbonyl faster than the iminium ion.[4] | 1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[4][13] |
| Over-alkylation (formation of tertiary amine). | 1. The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the carbonyl.[4] | 1. Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[4] 2. Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.[14] |
| Reaction stalls. | 1. The imine/iminium ion is not soluble under the reaction conditions. 2. The reducing agent is not soluble. | 1. Try a different solvent system. While chlorinated solvents are common, greener alternatives like ethyl acetate can be effective, especially with STAB.[15] 2. For borohydride reagents, protic solvents like methanol or ethanol can be used, but be mindful of their potential to react with the reducing agent. |
Experimental Protocol: Monitoring Imine Formation by TLC
Monitoring the formation of the imine intermediate is crucial for troubleshooting.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Appropriate eluent system (e.g., ethyl acetate/hexanes)
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin for primary amines, potassium permanganate for aldehydes)
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Amine): Spot a dilute solution of your starting aminomethyl compound.
-
Lane 2 (Starting Carbonyl): Spot a dilute solution of your starting aldehyde or ketone.
-
Lane 3 (Co-spot): Spot both the amine and carbonyl solutions on the same spot.
-
Lane 4 (Reaction Mixture): After allowing the reaction to proceed for a set time (e.g., 30 minutes), carefully take a small aliquot and spot it.
-
-
Develop the Plate: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.
-
Stain the plate with an appropriate visualizing agent to see non-UV active compounds.
-
-
Analyze:
-
The disappearance of the starting material spots and the appearance of a new spot (the imine) in the reaction mixture lane indicates that the first step of the reaction is proceeding. The imine will typically have an Rf value intermediate between the more polar amine and the less polar carbonyl.
-
Diagram: Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting flowchart for reductive amination.
Guide 2: N-Acylation
N-acylation is a common transformation to form amides. While generally robust, issues can arise from the reactivity of the acylating agent and the basicity of the amine.
Troubleshooting Table: N-Acylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the amide. | 1. Insufficiently reactive acylating agent. 2. Sterically hindered amine.[2] 3. Amine is protonated and non-nucleophilic. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).[6] 2. Increase the reaction temperature or use a catalyst (e.g., DMAP). 3. Ensure a non-nucleophilic base (e.g., triethylamine, pyridine) is present in stoichiometric amounts to scavenge the acid byproduct. |
| Formation of diacylated product. | 1. Excess acylating agent. 2. The initially formed amide is deprotonated and reacts further. | 1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. 2. Run the reaction at a lower temperature. |
| Side reactions with other functional groups. | 1. The acylating agent is reacting with other nucleophilic groups (e.g., hydroxyl groups). | 1. Protect other sensitive functional groups. 2. For hydroxyamino compounds, running the reaction under acidic conditions can favor O-acylation, while basic conditions favor N-acylation.[16] |
Experimental Protocol: Standard N-Acylation with an Acyl Chloride
Materials:
-
Aminomethyl compound
-
Acyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminomethyl compound (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of the acyl chloride (1.0-1.05 eq.) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[17]
Diagram: N-Acylation Mechanism
Caption: Simplified mechanism of N-acylation.
Part 3: Advanced Topics
Stability of Aminomethyl Compounds
Aminomethyl compounds can be susceptible to degradation under certain conditions. For example, they can undergo oxidation, especially in the presence of certain metals or strong oxidizing agents. Some aminomethyl compounds can also be sensitive to light or air. It is generally recommended to store them in a cool, dark place under an inert atmosphere.
Purification Strategies
The basic nature of the aminomethyl group can be exploited for purification.
-
Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl) will protonate the amine, causing it to move into the aqueous layer and leaving non-basic impurities behind.[8] The aqueous layer can then be basified and the product re-extracted into an organic solvent.[8]
-
Chromatography:
-
Silica Gel: Standard silica gel chromatography can be effective, but tailing of the basic amine is common. Adding a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent can improve peak shape.
-
Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.[8]
-
-
Recrystallization/Salt Formation: If the product is a solid, recrystallization is an excellent purification method. For oily amines, conversion to a hydrochloride or other salt can often induce crystallization, facilitating purification.[8]
Analytical Characterization
-
TLC: As described above, TLC is an invaluable tool for monitoring reaction progress.[18] For amines, specific stains like ninhydrin can be very useful.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The protons on the carbon adjacent to the nitrogen (the -CH₂-N-) typically appear in the 2.5-3.5 ppm range in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can provide fragmentation information for structural confirmation. Techniques like ESI-MS are well-suited for analyzing polar aminomethyl compounds.
-
In-situ Reaction Monitoring: For complex reactions, advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or in-situ NMR can provide real-time data on the formation of intermediates and products, offering deep mechanistic insights.[19]
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2026, January 18). Methods for Pre-concentration and Clean-up of Glyphosate and Aminomethylphosphonic Acid from Water Samples: A Review. Retrieved from [Link]
-
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from [Link]
-
MDPI. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
mediaTUM. (2025, September 7). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
D-Scholarship@Pitt. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, November 11). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
Beilstein Journals. (2023, September 21). α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 37 questions with answers in ACYLATION | Science topic. Retrieved from [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. Retrieved from [Link]
-
PMC. (n.d.). Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance. Retrieved from [Link]
-
PubMed. (2013, May 15). Synthesis and biological activities of some novel aminomethyl derivatives of 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Retrieved from [Link]
-
Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]
-
RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 16. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Catalytic Amination Optimization
Topic: Buchwald-Hartwig & Ullmann-Type Cross-Couplings Ticket ID: AMN-OPT-2026 Status: Active Support
Introduction: The "Black Box" of C–N Coupling
Welcome to the Advanced Catalysis Support Center. You are likely here because your standard conditions (Pd(OAc)₂/BINAP) failed, or you are scaling up and facing yield erosion.
Catalytic amination is not a monolith; it is a delicate interplay between the steric bulk of the ligand , the pKa of the base , and the electronic bias of the substrate . This guide moves beyond "try different solvents" and provides a mechanistic troubleshooting framework.
Module 1: The Diagnostic Workflow
Before altering variables, diagnose the failure mode. Use the decision tree below to classify your issue.
Visual Troubleshooting Tree
Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on visual cues and LCMS data.
Module 2: Catalyst & Ligand Selection
The "Ligand Matching" Principle
The most common error is using a "general" ligand for a specific problem. Pd-catalyzed amination relies on the L₁Pd(0) species. If your ligand does not sufficiently stabilize this species, you get "Pd Black" (inactive metal aggregates).
Ligand Class Selection Guide
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos or tBuBrettPhos | Prevents binding of the product (secondary amine), ensuring mono-arylation [1]. |
| Secondary Amines | RuPhos | Steric bulk promotes reductive elimination, crucial for hindered amines. |
| Aryl Chlorides | XPhos | Extremely electron-rich; facilitates oxidative addition of unreactive C–Cl bonds. |
| Heterocycles | tBuXPhos | Tolerates N-containing heterocycles that might otherwise poison the catalyst. |
| Weak Nucleophiles (Amides) | tBuBrettPhos | Highly active system required to force coordination of poor nucleophiles.[1] |
FAQ: Catalyst Issues
Q: My reaction turns black immediately upon heating. What does this mean? A: This indicates rapid catalyst decomposition (aggregation to Pd(0) nanoparticles).
-
Cause: The ligand is not bulky or electron-rich enough to stabilize the Pd center, or you have high oxygen levels.
-
Fix: Switch to a Dialkylbiaryl Phosphine (e.g., XPhos, RuPhos). These ligands form a "roof" over the Pd center, preventing aggregation while allowing substrate access [2].
Q: I am using Aryl Iodides but getting low yields. Aren't they more reactive? A: Counter-intuitively, Aryl Iodides can be problematic .[2]
-
Mechanism: The oxidative addition generates Pd(II)-I species.[1][2] Iodide is a strong bridging ligand and can form stable, inactive dimers
. -
Fix: Add a soluble silver salt (uncommon) or, simpler, switch to the Aryl Bromide . If you must use Iodide, use a solvent where NaI precipitates out (e.g., Toluene) to drive the equilibrium [3].
Module 3: Base & Solvent Optimization
The "Hydrodehalogenation" Trap
If you see your starting material converting to the reduced arene (Ar-Br
Mechanistic Pathway of Failure
-
Instead of Reductive Elimination (C-N bond formation), the complex undergoes
-hydride elimination.[4] -
This releases an imine and a Pd-Hydride species.
-
The Pd-Hydride reductively eliminates with the Aryl group
Ar-H (Waste) .
Optimization Matrix
| Variable | Standard Condition | Problem: Base-Sensitive Groups | Problem: Hydrodehalogenation |
| Base | NaOtBu (Strong) | Cs₂CO₃ or K₃PO₄ (Weak) | Cs₂CO₃ (Slower, but safer) |
| Solvent | Toluene or Dioxane | tBuOH (Buffers base strength) | Toluene (Avoid alcohols) |
| Temp | 80–100°C | 60–80°C | Lower Temp (if active enough) |
Q: When should I use LHMDS? A: Use Lithium Hexamethyldisilazide (LHMDS) when your substrate contains protic functional groups (like alcohols or phenols) that would be deprotonated by NaOtBu. The silyl groups in LHMDS protect the amine anion and prevent "shuttling" of protons that kills the catalyst [4].
Module 4: Experimental Protocols
Protocol A: General Screening (Micro-scale)
Use this to validate conditions before scaling.
-
Preparation: In a glovebox or under Ar flow, charge a 4mL vial with:
-
Pd source (e.g., Pd(OAc)₂ or Pd₂dba₃): 1–2 mol%
-
Ligand (e.g., BrettPhos): 2–4 mol% (maintain 1:1 to 1:2 Pd:L ratio)
-
Base (e.g., NaOtBu): 1.4 equivalents
-
Aryl Halide: 1.0 equiv (0.1 mmol scale)
-
Amine: 1.2 equiv
-
-
Solvent: Add anhydrous Dioxane (concentration 0.1 M to 0.2 M).
-
Tip: High concentration drives the bimolecular reaction.
-
-
Activation: Seal cap with PTFE septum. Heat to 100°C for 12 hours.
-
Analysis: Filter through a small Celite plug (elute with EtOAc). Analyze via LCMS.
-
Self-Validation Check: If the reaction mixture is orange/red/brown , the catalyst is likely active. If colorless with black precipitate , the catalyst is dead.
-
Protocol B: Handling "Difficult" Heterocycles
For substrates like aminopyridines or halopyridines.
-
Pre-complexation: Do not mix everything at once.
-
Stir Pd(OAc)₂ and Ligand (e.g., tBuXPhos) in solvent at 80°C for 5 mins before adding substrates. This ensures the active
species is formed before the heterocycle can chelate and poison the Pd(II) precursor.
-
-
Water Addition: For inorganic bases (K₃PO₄), add 1–4% water (v/v) to the solvent.
-
Reasoning: Inorganic bases are insoluble in organic solvents. Trace water acts as a phase-transfer catalyst, solubilizing the base just enough to facilitate deprotonation at the interface [5].
-
Module 5: Mechanistic Visualization
Understanding the cycle helps predict where it breaks.
Figure 2: The Catalytic Cycle. Note that
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link
-
Wolfe, J. P., & Buchwald, S. L. (1999). A highly active catalyst for the room-temperature amination and Suzuki coupling of aryl chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. Link
-
Hartwig, J. F. (1998). Carbon-heteroatom bond formation catalyzed by organometallic complexes. Nature, 391, 494-511. Link
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling. Organic Letters, 10(16), 3505-3508. Link
Sources
Chiral Resolution Support Center: Diastereomeric Salt Crystallization
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Separation of Diastereomeric Salts of Chiral Amines
Introduction: The Art & Thermodynamics of Resolution
Welcome to the technical support hub for classical resolution. You are likely here because your salt failed to crystallize, "oiled out," or yielded poor enantiomeric excess (ee).
While high-throughput screening (HTS) is common, the success of chiral resolution relies on thermodynamics (solubility differences) and kinetics (nucleation rates). This guide moves beyond "trial and error" to provide mechanistic solutions for the three most common failure modes in amine resolution.
Module 1: The "No Solid" Crisis (Oiling Out)
Symptom: Upon cooling, the solution turns cloudy or forms a second liquid layer (oil) at the bottom of the flask instead of crystals. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The system has entered a metastable region where the "oiled" phase is energetically more favorable than the crystalline phase, often due to high supersaturation or impurities.[2]
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Supersaturation | Decrease | Oiling out occurs when the supersaturation ( |
| Temperature Profile | Cycle (Heat/Cool) | Ostwald Ripening: Re-heat the oiled mixture to just below the clear point, then cool very slowly. This allows the oil (kinetic product) to reorganize into the crystal lattice (thermodynamic product). |
| Seeding | Metastable Zone | Add seeds of the pure salt at the "cloud point" (just as oiling begins). This provides a template for nucleation, bypassing the energy barrier that favors oil formation. |
| Solvent | Change Polarity | If the salt is too soluble, it solvates rather than packs. Switch to a solvent with a lower dielectric constant (e.g., change from MeOH to IPA or EtOAc). |
FAQ: Why did my salt oil out?
A: You likely hit the "Oiling Out Boundary" before the "Solubility Curve."
Diastereomeric salts often have low melting points. If the crystallization temperature (
-
Fix: Use a solvent where the salt melts higher than the boiling point, or crystallize at a higher temperature.
Module 2: The Purity Paradox (Low Enantiomeric Excess)
Symptom: You obtained a solid, but the diastereomeric excess (de) is low (<80%), and recrystallization isn't improving it. Diagnosis: You are likely dealing with a Solid Solution or a Eutectic Composition trap.
The "Dutch Resolution" Strategy
When a single resolving agent yields a solid solution (where the "wrong" diastereomer fits into the crystal lattice of the "right" one), standard recrystallization fails.
The Fix: Use the Family Approach (Dutch Resolution). Instead of using 1.0 eq of Resolving Agent A, use a mixture of structurally related agents (e.g., 0.5 eq Agent A + 0.5 eq Agent B).
Protocol:
-
Select Family: If using Tartaric Acid, select Dibenzoyl-L-tartaric acid and Di-p-toluoyl-L-tartaric acid.
-
Mix: Add the racemate amine to a mixture of these agents.
-
Mechanism: The "impurities" (the wrong amine enantiomer) cannot easily fit into the mixed crystal lattice, breaking the solid solution and precipitating the pure diastereomer.
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting diastereomeric salt crystallization failures.
Module 3: Yield Optimization (The Pope-Peachy Method)
Symptom: You have high purity, but the yield is capped at 50% (theoretical maximum for classical resolution is 50% of the racemate, but you are getting significantly less). Objective: Maximize the recovery of the desired enantiomer while reducing the cost of the expensive resolving agent.
The Pope-Peachy Protocol
This method uses 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an inexpensive achiral acid (e.g., HCl or Acetic Acid).
Mechanism:
The system establishes an equilibrium.[3] The chiral resolving agent (
Step-by-Step Workflow:
-
Stoichiometry Calculation:
-
Racemic Amine: 1.0 molar equivalent (e.g., 100 mmol).
-
Chiral Acid (Resolving Agent): 0.5 molar equivalent (50 mmol).
-
Achiral Acid (HCl/Acetic Acid): 0.5 molar equivalent (50 mmol).
-
Solvent: Typically Ethanol/Water or Methanol.
-
-
Dissolution:
-
Dissolve the amine in the solvent.[4]
-
Add the achiral acid first to neutralize the most basic sites.
-
Add the chiral acid second.
-
-
Crystallization:
-
Heat to reflux until clear.
-
Cool slowly to room temperature.
-
Critical Step: If the "wrong" salt precipitates, the achiral acid might be too strong or too weak. The pKa of the achiral acid should be similar to the chiral acid to allow equilibrium exchange.
-
-
Filtration:
-
The precipitate is the diastereomeric salt (
). -
The mother liquor contains the other enantiomer as the achiral salt (
).
-
Comparison of Methods
| Feature | Classical (Marckwald) | Pope-Peachy |
| Stoichiometry | 1.0 eq Chiral Acid | 0.5 eq Chiral Acid + 0.5 eq Achiral Acid |
| Max Theoretical Yield | 50% (of total mass) | 50% (of total mass) |
| Cost | High (uses full eq of chiral agent) | Low (halves chiral agent usage) |
| Solubility Contrast | Moderate | High (Achiral salts are often highly soluble) |
Standard Experimental Workflow
Use this visual guide to plan your bench work.
Caption: Standard workflow for diastereomeric salt resolution.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1994).[5] Enantiomers, Racemates, and Resolutions. Krieger Publishing Company. (The foundational text on chiral resolution thermodynamics).
-
Pope, W. J., & Peachey, S. J. (1899).[5] The application of powerful optically active acids to the resolution of feebly basic racemic bases. Journal of the Chemical Society, Transactions, 75, 1066-1093.
-
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates ("Dutch Resolution"). Angewandte Chemie International Edition, 37(17), 2349-2354.
- Kozma, D. (2001).
-
Faigl, F., et al. (2008).[5] Separation of enantiomers by crystallization.[4][6][7][8][9][10][11][12] Chemical Reviews, 108(12), 5253-5282.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Retort [www1.udel.edu]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.mpg.de [pure.mpg.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pp.bme.hu [pp.bme.hu]
Validation & Comparative
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
An In-Depth Comparative Guide to the Spectroscopic Analysis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine: NMR Spectroscopy vs. Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, a multifaceted molecule incorporating a saturated heterocycle, a primary amine, and an unsaturated side chain, presents a unique analytical challenge. This guide offers a comprehensive comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed analytical decisions.
The structural complexity of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, with its multiple stereocenters and functional groups, necessitates a robust analytical strategy. While NMR spectroscopy provides unparalleled detail on the molecular framework and connectivity, GC-MS offers exceptional sensitivity and information on molecular weight and fragmentation patterns. Relying on a single technique can lead to incomplete or ambiguous characterization. This guide will dissect the strengths and limitations of each approach, providing a holistic view of their complementary nature.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy remains the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed "fingerprint" of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (oxolane CH) | 3.8 - 4.0 | dd | 8.0, 6.0 |
| H-3 (oxolane CH) | 2.2 - 2.4 | m | - |
| H-4 (oxolane CH₂) | 1.8 - 2.0 | m | - |
| H-5 (oxolane CH₂) | 3.6 - 3.8 | m | - |
| H-6 (aminomethyl CH₂) | 2.7 - 2.9 | m | - |
| NH₂ (amine) | 1.5 - 2.5 | br s | - |
| H-1' (vinyl CH₂) | 4.8 - 5.0 | s | - |
| H-1' (vinyl CH₂) | 4.7 - 4.9 | s | - |
| H-2' (vinyl CH₃) | 1.7 - 1.8 | s | - |
Table 2: Predicted ¹³C NMR Data for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (oxolane CH) | 80 - 85 |
| C-3 (oxolane CH) | 45 - 50 |
| C-4 (oxolane CH₂) | 28 - 33 |
| C-5 (oxolane CH₂) | 67 - 72 |
| C-6 (aminomethyl CH₂) | 40 - 45 |
| C-1' (vinyl C) | 140 - 145 |
| C-2' (vinyl CH₂) | 110 - 115 |
| C-3' (vinyl CH₃) | 20 - 25 |
Experimental Protocol for NMR Spectroscopy
This protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra, suitable for detailed structural analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems.[9]
-
Causality Behind Experimental Choices
-
Choice of Solvent: CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility, other solvents like DMSO-d₆ or Methanol-d₄ can be used, though the chemical shifts will be affected.[7]
-
Internal Standard: TMS is chemically inert and its single, sharp signal at 0.00 ppm does not typically overlap with analyte signals, making it an ideal reference.[8]
-
2D NMR: For a molecule with multiple chiral centers and overlapping signals in the 1D spectra, 2D NMR is not optional but essential for definitive structural assignment.[9]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Alternative for Identification and Quantification
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable compounds.[10]
The Challenge of Analyzing Primary Amines by GC-MS
Primary amines, like our target molecule, can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the GC column, leading to tailing peaks and poor resolution.[11] To overcome this, chemical derivatization is often employed to make the analyte more volatile and less polar.[11][12]
Experimental Protocol for GC-MS with Derivatization
This protocol outlines a robust method for the analysis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine using trifluoroacetic anhydride (TFAA) as a derivatizing agent.
-
Derivatization:
-
Dissolve approximately 1 mg of the analyte in 200 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60-70 °C for 20-30 minutes. TFAA reacts with the primary amine to form a more volatile and less polar trifluoroacetamide derivative.[13]
-
Cool the sample to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis.
-
-
GC-MS Instrument Setup:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of derivatized compounds.[10]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected GC-MS Data
-
Retention Time: The derivatized analyte will have a specific retention time under the defined chromatographic conditions.
-
Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the trifluoroacetamide derivative should be observable.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon electron ionization. Key fragments would likely arise from the loss of the trifluoroacetyl group, cleavage of the oxolane ring, and loss of the prop-1-en-2-yl side chain. This fragmentation pattern is crucial for structural confirmation.
-
Comparative Analysis: NMR vs. GC-MS
Table 3: Objective Comparison of NMR and GC-MS for the Analysis of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry. | Molecular weight, fragmentation pattern, purity. |
| Sample Requirement | Higher (5-10 mg for comprehensive 2D NMR). | Lower (sub-microgram quantities). |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, often requires derivatization.[11][12] |
| Analysis Time | Longer (can take several hours for 2D experiments). | Faster (typically under 30 minutes per sample). |
| Destructive? | Non-destructive, sample can be recovered. | Destructive. |
| Quantitative Ability | Good with an internal standard (qNMR). | Excellent with an internal standard. |
| Stereochemical Info | Excellent (through coupling constants and NOE). | Generally not possible without chiral chromatography. |
| Mixture Analysis | Can analyze mixtures, but can be complex to interpret. | Excellent for separating components of a mixture. |
Visualizing the Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR-based structural elucidation.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
For the initial, unambiguous structural determination of a novel compound like [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, NMR spectroscopy is indispensable . Its ability to map out the complete carbon-hydrogen framework and provide stereochemical insights is unmatched. A full suite of 1D and 2D NMR experiments should be considered the primary approach for full characterization.
GC-MS serves as an excellent complementary technique . Once the structure is confirmed by NMR, a GC-MS method can be developed for routine analysis, such as purity assessment, reaction monitoring, and quantification in complex matrices. Its high sensitivity and speed make it ideal for these applications. The necessity of derivatization for this class of compounds is a critical consideration in method development.[11][12]
Ultimately, the synergy of NMR and GC-MS provides a self-validating system, ensuring the highest level of confidence in the identity and purity of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine, a crucial requirement for advancing any scientific or drug development endeavor.
References
-
Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 569(1-2), 141-168. [Link]
-
Melo, A., Viegas, O., Petisca, C., Pinho, O., & Ferreira, I. M. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1194(2), 155-160. [Link]
-
Gross, G. A. (1992). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. In Chromatographic Analysis of Environmental and Food Toxicants (pp. 225-268). Elsevier. [Link]
-
Jhu, S. C., Wang, J. Y., Wang, H. T., & Chen, S. F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 698-710. [Link]
-
Sigalov, M. V., Shmidt, E. Y., Mikhaleva, A. I., Korostova, S. E., Lazarev, I. M., & Trofimov, B. A. (1993). NMR spectra and structures of protonated 1-vinylpyrroles. Chemistry of Heterocyclic Compounds, 29(1), 40-48. [Link]
-
Turesky, R. J. (2007). Analysis of heterocyclic aromatic amines. TrAC Trends in Analytical Chemistry, 26(9), 959-970. [Link]
-
Carvalho, M. S., & Santos, C. M. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB, 1-20. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
Kolehmainen, E., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR Spectra of Tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
Chan, K. C., & Lee, J. W. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 13(1), 1-13. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Chen, B. H., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1435. [Link]
-
Bishop, A. N., & Ciolino, L. A. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
Pop, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 45. [Link]
-
Kim, Y., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(8), 1269. [Link]
-
ChemSynthesis. (n.d.). N-(oxolan-2-yl)-1-phenylmethanimine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Navigating the Mirror World: A Comparative Guide to HPLC and SFC for Chiral Amine Separation
For researchers, scientists, and drug development professionals, the precise separation of chiral amines is a cornerstone of modern pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers demand robust and efficient analytical and preparative separation techniques. [1] This guide offers an in-depth, objective comparison of two leading chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the core principles, practical considerations, and performance of each, supported by experimental data, to empower you in selecting the optimal strategy for your chiral amine separation challenges.
The Fundamental Divide: Understanding the Mobile Phase
The primary distinction between HPLC and SFC lies in the nature of the mobile phase. HPLC utilizes liquid solvents under high pressure, while SFC employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase component.[2][3] This fundamental difference has profound implications for the chromatographic process, influencing everything from efficiency and speed to environmental impact.
Supercritical CO₂ is a state of matter where it exhibits properties of both a liquid and a gas.[4][5] This unique state provides SFC with several key advantages over HPLC, including lower viscosity and higher diffusivity.[6][7] The lower viscosity allows for higher flow rates without a significant increase in backpressure, leading to faster analysis times.[4][8] The higher diffusivity enhances mass transfer between the mobile and stationary phases, contributing to improved chromatographic efficiency.[6]
At a Glance: Key Performance Metrics
Supercritical Fluid Chromatography (SFC) often presents a compelling alternative to traditional High-Performance Liquid Chromatography (HPLC) for the chiral separation of primary amines. It frequently delivers comparable selectivities and resolutions while offering substantial benefits in analysis speed and reduced environmental impact.[2][9][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol, Acetonitrile) | Supercritical Carbon Dioxide (CO₂) |
| Analysis Speed | Generally slower due to higher mobile phase viscosity.[8] | Typically 3-5 times faster due to lower viscosity and higher optimal flow rates.[7][11] |
| Solvent Consumption | High, particularly in normal-phase mode.[8] | Significantly lower; CO₂ replaces the bulk of organic solvent.[4][12] |
| Environmental Impact | Higher, due to large volumes of organic solvent waste.[8] | "Greener" technology due to the use of non-toxic, recyclable CO₂.[13][14] |
| Peak Shape for Amines | Can be challenging, often requiring significant mobile phase additives. | Generally provides superior peak symmetry for basic compounds.[1][15] |
| Operating Pressure | Varies depending on mode and column. | Typically higher to maintain CO₂ in a supercritical state. |
| Temperature Control | Important for reproducibility. | Critical for controlling mobile phase density and selectivity.[2] |
| Cost of Operation | Can be high due to solvent purchase and disposal costs.[12] | Lower operational costs due to reduced solvent usage.[12] |
The Heart of the Matter: Chiral Recognition and Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP).[16] The CSP creates a chiral environment where the two enantiomers of a racemic mixture can form transient diastereomeric complexes with differing stabilities, leading to different retention times.[16][17]
Fortunately, many of the same CSPs can be utilized for both HPLC and SFC, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) being particularly versatile and widely used.[18][19] This allows for a relatively straightforward transfer of methods between the two techniques, although optimization is almost always necessary.[20]
The choice of mobile phase modifiers and additives plays a crucial role in modulating the interactions between the analyte and the CSP. For chiral amines, which are basic compounds, the addition of acidic or basic additives is often essential to achieve good peak shape and enantioselectivity.[5][15] A study on the separation of primary amines found that a combination of trifluoroacetic acid (TFA) and triethylamine (TEA) as additives yielded excellent selectivity and peak shapes in SFC.[15] In contrast, a common SFC additive, ammonium hydroxide, was found to destroy enantioselectivity for these compounds.[15]
Experimental Deep Dive: A Comparative Case Study
A study comparing the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase provides valuable insights into the relative performance of SFC, polar organic HPLC, and normal-phase HPLC.[1][15]
The results indicated that SFC provided the best overall peak symmetries.[1][15] While normal-phase HPLC yielded the highest resolutions, this came at the expense of longer analysis times.[1][15] The polar organic mode in HPLC offered the shortest analysis times but with potentially compromised resolution compared to normal-phase HPLC.[1][15]
Here is a summary of the comparative findings for a representative analyte from the study:
| Chromatographic Mode | Mobile Phase | Retention Time (min) | Resolution (Rs) | Peak Symmetry |
| SFC | CO₂/Methanol with 0.3% TFA & 0.2% TEA | ~4.5 | 2.1 | Excellent |
| Normal-Phase HPLC | Hexane/Ethanol with 0.3% TFA & 0.2% TEA | ~8.0 | 2.8 | Good |
| Polar Organic HPLC | Acetonitrile/Methanol with 0.3% TFA & 0.2% TEA | ~3.0 | 1.7 | Fair |
Data is illustrative and based on trends reported in the referenced study.[15]
Workflow for Chiral Amine Separation Method Development
The following diagrams illustrate a typical workflow for developing a chiral separation method for amines using both HPLC and SFC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Should I Use SFC Or HPLC For My Analysis? - Industry news - News [alwsci.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. evs.institute [evs.institute]
- 9. hplc.eu [hplc.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. selvita.com [selvita.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. eijppr.com [eijppr.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Guide to the FT-IR Analysis of Compounds with Oxolane Rings
For researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds, this guide provides an in-depth technical comparison of FT-IR spectroscopy for the analysis of molecules containing the oxolane (tetrahydrofuran) ring. This guide moves beyond a simple recitation of protocols to explain the underlying principles and experimental considerations essential for obtaining high-quality, interpretable data.
The Significance of the Oxolane Ring and the Role of FT-IR Spectroscopy
The oxolane ring, a five-membered cyclic ether, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and industrial chemicals. Its conformational flexibility and ability to participate in hydrogen bonding profoundly influence the biological activity and physical properties of these molecules. Consequently, the precise characterization of the oxolane ring and its substitution patterns is a critical aspect of chemical analysis.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, FT-IR provides a unique molecular "fingerprint," revealing the presence of specific functional groups and offering insights into molecular structure.[2] For compounds containing an oxolane ring, FT-IR spectroscopy is an indispensable tool for confirming its presence, and interrogating its chemical environment.
Theoretical Basis: Unveiling the Vibrational Signature of the Oxolane Ring
The infrared spectrum of an oxolane-containing compound is dominated by several characteristic vibrational modes. Understanding the origin of these absorptions is fundamental to accurate spectral interpretation.
The most prominent and diagnostic feature of an ether, including the cyclic ether of an oxolane ring, is the asymmetric C-O-C stretching vibration .[3] This intense absorption typically appears in the 1150-1050 cm⁻¹ region. In the case of the parent compound, tetrahydrofuran (THF), this peak is observed around 1070 cm⁻¹. The exact position of this band is sensitive to the electronic and steric effects of substituents on the ring.
Other key vibrational modes include:
-
Symmetric C-O-C stretching: This vibration is typically weaker than the asymmetric stretch and appears at a lower frequency.[3]
-
CH₂ stretching: The C-H stretching vibrations of the methylene groups in the ring occur in the 3000-2850 cm⁻¹ region, which is characteristic of alkanes.[4]
-
CH₂ scissoring and bending: These deformations of the methylene groups give rise to absorptions in the fingerprint region, typically between 1500 cm⁻¹ and 1400 cm⁻¹.[4]
The causality behind these absorption frequencies lies in the bond strengths and atomic masses. The strong C-O bonds and the relatively light oxygen atom lead to high-frequency stretching vibrations. The C-H bonds, being very strong, also absorb at high frequencies. The bending and scissoring motions involve changes in bond angles and require less energy, hence they appear at lower frequencies in the fingerprint region.[5]
The Influence of Substituents
The substitution pattern on the oxolane ring can significantly influence the FT-IR spectrum. Electron-withdrawing or electron-donating groups can alter the bond strengths within the ring, leading to shifts in the characteristic absorption frequencies.[6] For instance, an electron-withdrawing substituent may slightly increase the frequency of the C-O-C stretch due to inductive effects. Furthermore, the presence of other functional groups will introduce their own characteristic peaks, which must be considered during spectral interpretation. A comparative analysis of substituted oxolane derivatives is crucial for understanding these effects.
Experimental Protocols: A Self-Validating Approach to Data Acquisition
The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocols are designed to be self-validating, incorporating steps to ensure data integrity.
Sample Preparation: The Foundation of a Good Spectrum
The choice of sample preparation technique depends on the physical state of the compound.[7]
For Liquid Samples (Neat or in Solution):
-
Attenuated Total Reflectance (ATR): ATR-FTIR is the most common and convenient method for liquid samples.[8] It requires minimal sample preparation, often just a single drop of the liquid placed directly on the ATR crystal.[9]
-
Protocol:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
-
Transmission using Salt Plates (KBr, NaCl): This traditional method involves creating a thin film of the liquid between two infrared-transparent salt plates.
-
Protocol:
-
Place a small drop of the liquid sample on the surface of one salt plate.
-
Carefully place the second salt plate on top and gently rotate it to create a thin, uniform film.[10]
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
-
Important: Salt plates are sensitive to moisture and must be handled in a dry environment and cleaned thoroughly with a dry solvent after use.[10]
-
-
For Solid Samples:
-
ATR: Fine powders can be analyzed directly using an ATR accessory.[9]
-
Protocol:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the powdered solid onto the ATR crystal.
-
Use the pressure clamp to ensure intimate contact between the solid particles and the crystal surface.
-
Acquire the sample spectrum.
-
-
-
KBr Pellet Method: This technique involves mixing the solid sample with potassium bromide (KBr) powder and pressing it into a transparent pellet.
-
Protocol:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire the spectrum.
-
-
FT-IR Spectrometer Parameters
For optimal results, the following instrument parameters are recommended:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio improves with the square root of the number of scans)
-
Apodization: Happ-Genzel
Data Processing and Interpretation
-
Background Subtraction: The acquired sample spectrum should be ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Baseline Correction: A flat baseline is essential for accurate peak identification and integration.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Spectral Comparison: Compare the obtained spectrum with reference spectra from databases or literature to confirm the identity of the compound.[11]
Comparative Analysis: FT-IR Spectra of Oxolane and its Derivatives
To illustrate the utility of FT-IR in characterizing oxolane-containing compounds, let's compare the spectra of tetrahydrofuran (THF) and a hypothetical substituted oxolane, 2-methyloxolane.
| Vibrational Mode | Tetrahydrofuran (THF) (cm⁻¹) | 2-Methyloxolane (cm⁻¹) | Causality of Spectral Shift |
| Asymmetric C-O-C Stretch | ~1070 | ~1085 | The electron-donating methyl group slightly alters the electron density around the ether oxygen, leading to a minor shift in the stretching frequency. |
| C-H Stretch (Aliphatic) | 2975, 2860 | 2970, 2875, 2930 (CH₃) | The additional C-H bonds from the methyl group introduce new stretching vibrations. |
| CH₂ Bending/Scissoring | ~1460 | ~1465, ~1380 (CH₃ bend) | The presence of the methyl group introduces its characteristic bending vibration. |
This comparative data highlights how even a simple substitution can lead to discernible changes in the FT-IR spectrum, providing valuable structural information.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the FT-IR analysis of a compound containing an oxolane ring.
Caption: Workflow for FT-IR analysis of oxolane-containing compounds.
Alternative and Complementary Techniques
While FT-IR is a powerful tool, a comprehensive analysis often benefits from complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms (¹H and ¹³C), which is invaluable for unambiguous structure determination.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification.
-
Raman Spectroscopy: A complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations.[1]
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the analysis of compounds containing oxolane rings. By understanding the theoretical basis of the characteristic vibrational modes and adhering to rigorous, self-validating experimental protocols, researchers can confidently identify and characterize these important heterocyclic molecules. When integrated with complementary analytical methods, FT-IR provides a cornerstone for the comprehensive structural elucidation of oxolane derivatives in academic and industrial research.
References
-
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available from: [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Available from: [Link]
-
ResearchGate. FTIR spectra of THF ( ∼ 3 Torr ) before and after laser irradiation at 193 nm , photoproducts are marked on the peaks. Available from: [Link]
-
AIP Publishing. Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Available from: [Link]
-
ResearchGate. Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Available from: [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]
-
LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons. Available from: [Link]
-
ResearchGate. Experimental IR spectra of tetrahydrofuran. Available from: [Link]
-
SpectraBase. Tetrahydrofuran - Optional[FTIR] - Spectrum. Available from: [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. Available from: [Link]
-
University of Toronto Mississauga. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available from: [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Available from: [Link]
-
Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
Journal of Emerging Trends and Novel Research. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Available from: [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available from: [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available from: [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]
-
ResearchGate. Simulated IR spectra of the five-membered ring isomers 1–3. Available from: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]
-
SlidePlayer. The features of IR spectrum. Available from: [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]
-
Asian Journal of Chemistry. FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Available from: [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
-
University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. Available from: [Link]
-
Michigan State University. Infrared Spectrometry. Available from: [Link]
-
SpringerLink. (2022). Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. Available from: [Link]
-
MDPI. (2023, January 5). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available from: [Link]
-
TSI Journals. A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. Available from: [Link]
-
National Center for Biotechnology Information. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. Available from: [Link]
-
MDPI. (2022, September 27). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Available from: [Link]
-
MDPI. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Available from: [Link]
-
UCLA. IR Absorption Table. Available from: [Link]
-
University of Calgary. IR Chart. Available from: [Link]
Sources
- 1. eag.com [eag.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Safety Operating Guide
Proper Disposal Procedures: [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
Executive Summary & Operational Context
Compound Class: Functionalized Cyclic Ether / Primary Amine Primary Hazards: Flammability, Peroxide Formation, Corrosivity (Basic).
This guide outlines the disposal protocol for [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine . Because this specific intermediate possesses a tetrahydrofuran (oxolane) core coupled with a reactive primary amine and an alkene tail , it presents a complex disposal profile that standard "organic waste" protocols often overlook.
Critical Warning: This compound is a hybrid hazard . The oxolane ring makes it a potential peroxide former (Class B), while the amine group makes it incompatible with standard acidic waste streams. Do not pour this directly into a general "Organic Solvents" carboy without verifying the pH and peroxide status.
Hazard Identification & Chemical Logic
To dispose of this chemical safely, you must understand the reactivity of its three functional components.
| Functional Group | Structure | Disposal Risk | Operational Implication |
| Oxolane Ring | Cyclic Ether (THF derivative) | Peroxide Formation: Reacts with atmospheric oxygen to form explosive hydroperoxides.[1] | MANDATORY: Test for peroxides before moving any bottle older than 6 months.[1] |
| Methanamine | Exothermic Reaction: Strong base. Reacts violently with acids and acid chlorides. | SEGREGATION: Never add to waste containers containing acetic acid, HCl, or acid anhydrides. | |
| Isopropenyl | Polymerization: Low risk, but reactive toward strong oxidizers. | Keep away from oxidizing waste (e.g., Nitric acid waste). |
Pre-Disposal Stabilization (The Self-Validating System)
Before this chemical leaves your bench, it must pass a two-step validation process. This ensures the waste container does not become a pressure vessel or an explosive hazard.
Step 1: Peroxide Quantification
-
Why: The oxolane ring is susceptible to auto-oxidation. Distillation or evaporation of peroxidized waste can result in detonation.
-
Protocol: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Treat with reducing agent (see Section 5) before disposal.
-
> 100 ppm: STOP. Do not touch the cap. Contact EHS/Bomb Squad immediately.
-
Step 2: pH Verification
-
Why: To confirm the basicity and ensure it enters the correct waste stream.
-
Protocol: Place a drop on wetted pH paper.
-
Result: Likely pH 10–12.
-
Action: Tag waste container clearly as "ALKALINE / BASIC ORGANIC."
-
Disposal Decision Workflow
The following diagram illustrates the decision logic required to categorize and dispose of this compound safely.
Figure 1: Decision logic for the safe disposal of oxolanyl-amines, prioritizing peroxide detection and pH segregation.
Detailed Disposal Protocols
Scenario A: Routine Disposal (Peroxides < 20 ppm)
Waste Stream: Non-Halogenated Organic (Basic/Amine-Compatible).
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers if the amine is wet, as it may corrode aluminum.
-
Dilution: If the compound is neat (pure liquid), dilute it to <10% concentration using a compatible solvent like Ethanol or 2-Propanol. This mitigates the flashpoint risk and reduces the consequences of an accidental acid mixture.
-
Labeling:
-
Chemical Name: Write full IUPAC name.
-
Constituents: List "Amines" and "Cyclic Ethers."
-
Hazard Check: Mark "Flammable" and "Corrosive (Basic)."
-
-
RCRA Coding:
-
D001: Ignitable (Flash point likely < 60°C).
-
D002: Corrosive (if pH > 12.5).
-
Scenario B: Peroxide Stabilization (20–100 ppm)
Requirement: You must quench the peroxides before placing the container in the waste area.
-
Reagent: Prepare a saturated solution of Ferrous Sulfate (
) or Sodium Bisulfite ( ) . -
Procedure:
-
Add the reducing agent solution to the oxolane derivative in a 1:1 ratio.
-
Stir gently for 30 minutes.
-
Retest with peroxide strips.[1]
-
Once < 10 ppm, proceed to Scenario A .
-
Scenario C: Spill Cleanup
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat.
-
Isolate: Remove ignition sources immediately (flammability hazard).
-
Absorb: Use a non-acidic absorbent (e.g., vermiculite or clay-based kitty litter). Do NOT use citric acid-based neutralizers commonly found in spill kits, as the heat of neutralization may volatilize the solvent.
-
Collect: Scoop into a disposable container and label as "Hazardous Waste: Flammable/Corrosive Debris."
Regulatory & Compatibility Data
Chemical Compatibility Matrix
| Substance Class | Compatibility | Result of Mixing |
| Acids (HCl, | INCOMPATIBLE | Violent exotherm; salt formation; potential splatter.[1] |
| Acid Chlorides | INCOMPATIBLE | Violent reaction; release of HCl gas. |
| Alcohols (Ethanol) | Compatible | Safe for dilution. |
| Alkanes (Hexane) | Compatible | Safe for dilution. |
| Oxidizers ( | INCOMPATIBLE | Fire/Explosion risk (amine oxidation + peroxide promotion). |
US EPA Waste Codes (RCRA)
While this specific compound is not P-listed or U-listed by name, it is regulated by characteristic hazards:
-
D001 (Ignitable): Flash point is estimated to be below 60°C (140°F) based on structural analogs (THF flash point: -14°C; Allylamine flash point: -29°C).
-
D002 (Corrosive): Applicable if the waste is aqueous and pH
12.5.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Tetrahydrofuran (Oxolane) Safety Data. National Library of Medicine. [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for cyclic ether peroxide management).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
